N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt
Description
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Properties
Molecular Formula |
C8H18NNaO6S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate |
InChI |
InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1 |
InChI Key |
QVZMJQNLKKRXKU-GPKONXIGSA-M |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+] |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: N-(Dithiocarboxy)-N-methyl-D-glucamine Sodium Salt (MGD)
The following technical guide is structured as an advanced whitepaper designed for application scientists and researchers.
The Gold Standard Spin Trap for Aqueous Nitric Oxide Detection
Executive Summary
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (MGD), often referred to as Sodium N-methyl-D-glucamine dithiocarbamate, is a specialized chelating agent widely recognized as the most effective hydrophilic spin trap for the detection of Nitric Oxide (NO) in biological systems.
Unlike hydrophobic traps (e.g., DETC) that target membrane-bound or intracellular NO, MGD forms a water-soluble complex with Iron(II) (
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
MGD is a dithiocarbamate derivative of N-methyl-D-glucamine.[1][2][3][][5][6][7][8] Its high water solubility is conferred by the polyhydroxyl glucamine tail, distinguishing it from other dithiocarbamate chelators.
| Parameter | Specification |
| Chemical Name | This compound |
| Common Abbreviations | MGD, MGD-Na, N-MDG-DTC |
| CAS Number | 91840-27-6 |
| Formula | |
| Molecular Weight | 293.34 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |
| Appearance | White to off-white crystalline powder. |
| Stability | Hygroscopic.[3] Sensitive to oxidation in solution. Store solid at -20°C under desiccant. |
Mechanism of Action: The Spin Trapping Axis
MGD itself does not trap NO; it acts as a ligand. The functional spin trap is the Bis(N-methyl-D-glucamine dithiocarbamato)iron(II) complex, denoted as
The Chelation Chemistry
-
Complex Formation: Two MGD molecules chelate one Ferrous (
) ion via their sulfur atoms. -
NO Trapping: This planar
complex has a high affinity for NO, coordinating it axially to form a stable mononitrosyl-iron complex: .[9] -
EPR Detection: The resulting adduct is paramagnetic (
) and yields a characteristic three-line EPR spectrum (triplet) at room temperature, allowing for the direct quantification of NO.
Signal Specificity
-
g-factor:
[9] -
Hyperfine Splitting (
): Gauss -
Stability: The adduct is stable for 30–60 minutes in aqueous solution, significantly longer than the half-life of free NO (< 1 second).
Mechanistic Pathway Diagram
The following diagram illustrates the formation of the active trap, the trapping of NO, and the competing oxidation pathway that researchers must mitigate.
Figure 1: The reaction pathway of MGD spin trapping. Note that the active Fe(II) complex is susceptible to oxidation by oxygen, necessitating anaerobic preparation.
Validated Experimental Protocol
Objective: Preparation of the Fe-MGD spin trap and detection of NO in biological samples. Critical Constraint: The complex is oxygen-sensitive. All buffers must be deoxygenated.
Reagents Preparation
-
Buffer Selection: Use Krebs-HEPES or pure HEPES (20mM, pH 7.4).
-
Why: Avoid Phosphate Buffered Saline (PBS). Phosphate anions can compete with MGD for iron binding or cause iron precipitation.
-
-
MGD Stock (100 mM): Dissolve MGD sodium salt in deoxygenated water.
-
Iron Stock (20 mM): Dissolve
in deoxygenated water.-
Note: Prepare fresh. Ferrous iron oxidizes rapidly to Ferric iron (
) in air.
-
"Self-Validating" Activation Protocol
This protocol uses a 5:1 ratio of MGD to Iron. Excess MGD ensures all iron is chelated (preventing Fenton chemistry) and maintains the equilibrium towards the complex.
-
Degassing: Bubble Nitrogen or Argon gas through the buffer and water for at least 15 minutes.
-
Mixing (In Situ):
-
Add 1 volume of
stock to 5 volumes of MGD stock. -
Validation Check: The solution should turn a pale transparent yellow/green . If it turns dark brown or orange immediately, the iron has oxidized, or the MGD is degraded.
-
-
Final Concentration: The resulting mixture is the spin trap stock.
-
Typical final working concentrations in tissue/cell homogenates: 5–10 mM MGD / 1–2 mM Fe .
-
Application Workflow
-
In Vitro (Cell Lysates): Add the Fe-MGD complex to the cell suspension before stimulating NO production (e.g., before adding Calcium ionophore or L-Arginine).
-
In Vivo (Mice):
-
Inject the Fe-MGD mixture subcutaneously (s.c.) or intravenously (i.v.).
-
Dosage: Typically 0.4 mmol/kg body weight.
-
Harvest tissues (liver, kidney, blood) after 30 mins.
-
Validation: Tissues with high NO levels may show a slight darkening, but EPR is required for confirmation.
-
EPR Measurement Parameters (X-Band)
Set the spectrometer to the following baseline parameters for aqueous samples at room temperature:
| Parameter | Setting |
| Microwave Frequency | 9.4 GHz (X-Band) or 3.5 GHz (S-Band for whole animal) |
| Microwave Power | 10 - 20 mW |
| Modulation Amplitude | 2.0 - 3.0 G |
| Time Constant | 0.128 s |
| Scan Range | 100 G |
| Center Field | ~3350 G (depends on frequency) |
Troubleshooting & Critical Considerations
The "Nitrite Artifact"
Issue: In acidic conditions or in the presence of high reducing agents, Fe-MGD can generate NO from nitrite (
-
Maintain neutral pH (7.4).
-
Run a control with a NOS inhibitor (e.g., L-NAME). If the signal persists in the presence of L-NAME, it may be derived from nitrite reduction, not NOS activity.
Oxygen Sensitivity
Issue:
-
Strict anaerobic prep is required.
-
Sodium Dithionite (
): Can be added (1-2 mM) to keep the complex reduced, but use caution as excess dithionite can reduce other biological targets.
Signal Quantification
Issue: Absolute quantification is difficult due to the variable trapping efficiency (~40-60%). Solution: Use a calibration curve using a known NO donor (e.g., SNAP or PROLI NONOate) in the same buffer system with the same concentration of Fe-MGD.
References
-
Komarov, A., et al. (1993).[9] "In vivo spin trapping of nitric oxide in mice." Biochemical and Biophysical Research Communications, 195(3), 1191-1198.[9]
-
Lai, C. S., & Komarov, A. M. (1994).[7] "Spin trapping of nitric oxide produced in vivo in septic-shock mice." FEBS Letters, 345(2-3), 120-124.[7]
-
Tsuchiya, K., et al. (2000).[10] "Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite." Journal of Biological Chemistry, 275(3), 1551-1556.
-
Vanin, A. F., et al. (2012). "Iron-dithiocarbamate complexes as spin traps for nitric oxide detection in biological systems."[2][5][7][8] Cellular and Molecular Life Sciences, 69, 3035-3049.
-
Kotake, Y., et al. (1996). "Continuous monitoring of cellular nitric oxide generation by spin trapping with an iron-dithiocarbamate complex." Biochimica et Biophysica Acta (BBA), 1289(3), 305-310.
Sources
- 1. Cas 91840-27-6 | MGD SODIUM SALT MONOHYDRATE - Anbu Chem [finechemical.net]
- 2. Spin trapping of nitric oxide by ferro-chelates: kinetic and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGD SODIUM SALT MONOHYDRATE | 91840-27-6 [chemicalbook.com]
- 5. Electron-paramagnetic resonance spectroscopy using N-methyl-D-glucamine dithiocarbamate iron cannot discriminate between nitric oxide and nitroxyl: implications for the detection of reaction products for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spin trapping of nitric oxide produced in vivo in septic-shock mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo spin trapping of nitric oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Methyl-D-Glucamine Dithiocarbamate (MGD) Sodium Salt as a Nitric Oxide Spin Trapping Agent
Abstract
This technical guide provides a comprehensive overview of N-methyl-D-glucamine dithiocarbamate (MGD) sodium salt, a paramount spin trapping agent for the detection and quantification of nitric oxide (NO) in biological systems. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of MGD-based NO spin trapping, its chemical synthesis, the formation of the NO-adduct, and its detection via Electron Paramagnetic Resonance (EPR) spectroscopy. We will explore detailed, field-proven experimental protocols, offer insights into the causality behind methodological choices, and provide a comparative analysis with other NO spin traps. This guide is structured to serve as a self-validating system for the rigorous and reproducible measurement of nitric oxide, a critical signaling molecule in physiology and pathophysiology.
Introduction: The Challenge of Detecting Nitric Oxide
Nitric oxide (NO), a transient and highly reactive free radical, plays a pivotal role in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its fleeting nature, with a half-life of mere seconds in biological systems, presents a significant analytical challenge. Direct detection methods are often impractical, necessitating strategies that can stabilize NO for accurate measurement.
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying species with unpaired electrons, such as free radicals.[2] However, the direct EPR detection of NO in biological samples is hampered by its low concentration and short lifetime.[3] This is where the concept of spin trapping becomes indispensable. A spin trap is a diamagnetic compound that reacts with a transient radical to form a more stable paramagnetic adduct, which can then be readily detected by EPR.[4]
MGD Sodium Salt: A Superior Hydrophilic Spin Trap for Nitric Oxide
Among the various spin traps developed for NO, N-methyl-D-glucamine dithiocarbamate (MGD) sodium salt has emerged as a particularly effective and widely used agent, especially for aqueous environments.[5] In the presence of ferrous ions (Fe²⁺), MGD forms the water-soluble complex, [(MGD)₂-Fe²⁺], which readily reacts with nitric oxide to generate a stable paramagnetic mononitrosyl-iron complex, [(MGD)₂-Fe²⁺-NO].[6][7] This adduct exhibits a characteristic and easily identifiable three-line EPR spectrum, making it an excellent tool for both qualitative and quantitative analysis of NO production.[3]
Mechanism of MGD-Fe-NO Adduct Formation
The process of NO spin trapping by the MGD-Fe complex is a rapid and specific reaction. The ferrous iron in the complex has a high affinity for nitric oxide. Upon encountering NO, the complex avidly binds the radical, leading to the formation of the stable [(MGD)₂-Fe²⁺-NO] adduct. The stability of this adduct is crucial for allowing sufficient time for EPR measurement, even for NO produced at low physiological concentrations.[8]
Caption: Workflow of nitric oxide spin trapping and detection using MGD sodium salt.
Synthesis of MGD Sodium Salt
While commercially available, understanding the synthesis of MGD sodium salt provides valuable insight into its chemical properties. The synthesis is a two-step process involving the formation of N-methyl-D-glucamine followed by its reaction with carbon disulfide in the presence of a base.[9][10]
Detailed Synthesis Protocol
Materials:
-
N-methyl-D-glucamine
-
Carbon disulfide (CS₂) (Caution: Highly volatile, flammable, and toxic. Handle in a certified fume hood.)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve N-methyl-D-glucamine (1 equivalent) in cold absolute ethanol.
-
Place the flask in an ice bath to maintain a temperature between 0-4°C with continuous stirring.[9]
-
In a separate beaker, dissolve sodium hydroxide (1 equivalent) in a minimal amount of cold absolute ethanol.
-
Slowly add the ethanolic NaOH solution to the stirred N-methyl-D-glucamine solution, ensuring the temperature remains low. This deprotonates the amine, making it a more potent nucleophile.
-
To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over 30-60 minutes. A white precipitate of MGD sodium salt should begin to form.[9]
-
After the complete addition of CS₂, continue stirring the reaction mixture in the ice bath for an additional 2-4 hours to drive the reaction to completion.[9]
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid multiple times with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product, sodium N-methyl-D-glucamine dithiocarbamate, under vacuum and store it in a desiccator to prevent hydration.
Experimental Protocols for Nitric Oxide Detection
The successful detection of nitric oxide using MGD sodium salt hinges on the meticulous preparation of the spin trap solution and the proper execution of the EPR measurement.
Preparation of the MGD-Fe Spin Trap Solution
The MGD-Fe spin trap is prepared by mixing aqueous solutions of MGD sodium salt and a ferrous iron salt, typically ferrous sulfate (FeSO₄·7H₂O).
Materials:
-
MGD sodium salt
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deoxygenated buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The choice of buffer is critical, as some buffers like HEPES and Tris can interfere with the formation of the NO-adduct.[11]
Protocol:
-
Prepare a stock solution of MGD sodium salt (e.g., 50 mM) in the chosen deoxygenated buffer.
-
Prepare a fresh stock solution of FeSO₄·7H₂O (e.g., 10 mM) in the same deoxygenated buffer. It is crucial to use a freshly prepared iron solution to minimize the oxidation of Fe²⁺ to Fe³⁺, which is EPR-silent and will not trap NO.
-
Immediately before the experiment, mix the MGD and FeSO₄ solutions to achieve the desired final concentrations. A common molar ratio of MGD to Fe²⁺ is 5:1 to ensure complete complexation of the iron and enhance the stability of the resulting NO-adduct.[12] For example, to prepare a 1 mM Fe²⁺ spin trap solution, you would mix the stock solutions to final concentrations of 5 mM MGD and 1 mM FeSO₄.[6]
-
The final spin trap solution should be kept on ice and used promptly to prevent degradation.
Caption: Flowchart for the preparation of the MGD-Fe spin trap solution.
EPR Spectroscopy for MGD-Fe-NO Detection
The [(MGD)₂-Fe²⁺-NO] adduct exhibits a characteristic triplet EPR spectrum at room temperature with a g-value of approximately 2.04 and a hyperfine splitting constant (aN) of about 12.5 G.[7]
Typical EPR Spectrometer Settings:
| Parameter | Typical Value | Rationale |
| Microwave Frequency | X-band (~9.5 GHz) | Standard frequency for EPR, providing good sensitivity. |
| Microwave Power | 20 mW | Optimizes signal intensity without saturation. |
| Modulation Amplitude | 1-2 G | Set to a fraction of the linewidth to avoid signal distortion. |
| Modulation Frequency | 100 kHz | Standard for most EPR spectrometers. |
| Sweep Width | 100 G | Sufficient to capture the entire triplet signal. |
| Scan Time | 30-60 s | Balances signal-to-noise ratio and experimental time. |
| Number of Scans | 1-10 | Averaging multiple scans improves the signal-to-noise ratio. |
Self-Validating System:
To ensure the integrity of the results, every experiment should include the following controls:
-
Negative Control: A sample containing the MGD-Fe spin trap but without the source of NO. This should yield a flat baseline EPR spectrum, confirming that the spin trap itself is not generating a signal.
-
Positive Control: A sample with the MGD-Fe spin trap and a known NO donor (e.g., sodium nitroprusside). This will generate the characteristic triplet spectrum, confirming the spin trap is active and the spectrometer is functioning correctly.
-
Quenching Control: After detecting an NO signal from a biological sample, the addition of an NO scavenger (e.g., carboxy-PTIO) should diminish or eliminate the triplet signal, confirming that the signal is indeed from nitric oxide.
Comparative Analysis of MGD with Other NO Spin Traps
While MGD is a powerful tool, it is important to understand its advantages and limitations in the context of other available NO spin traps, such as diethyldithiocarbamate (DETC).
| Feature | MGD-Fe | DETC-Fe |
| Solubility | High water solubility | Poor water solubility, often requiring organic solvents or delivery systems like nano-emulsions. |
| Biological Compatibility | Generally well-tolerated in biological systems. | Can be more toxic and disruptive to cellular membranes due to its lipophilic nature. |
| Application | Ideal for aqueous environments, cell culture media, and in vivo studies.[7] | Primarily used for trapping NO in lipid environments or when a hydrophobic trap is required.[5] |
| Adduct Stability | Forms a very stable NO-adduct. | Also forms a stable NO-adduct. |
| EPR Spectrum | Characteristic triplet spectrum (g ≈ 2.04, aN ≈ 12.5 G).[7] | Characteristic triplet spectrum with slightly different g-value and hyperfine splitting. |
The primary advantage of MGD is its high water solubility, which makes it particularly well-suited for a wide range of biological experiments without the need for potentially confounding solubilizing agents.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| No or weak EPR signal | Inactive NO source; degradation of the spin trap (Fe²⁺ oxidation); inappropriate buffer; insufficient spin trap concentration. | Verify NO source activity; prepare fresh FeSO₄ solution immediately before use; use a compatible buffer like PBS[11]; optimize spin trap concentration. |
| Broad or distorted EPR signal | High sample viscosity; presence of paramagnetic metals other than Fe²⁺; incorrect EPR spectrometer settings. | Dilute the sample if possible; use a metal chelator (e.g., EDTA) in the buffer if metal contamination is suspected; optimize modulation amplitude and microwave power. |
| Signal present in negative control | Contamination of reagents with NO or other radicals; auto-oxidation of the spin trap. | Use high-purity, deoxygenated reagents; prepare the spin trap solution fresh and keep it on ice. |
Conclusion
MGD sodium salt, in conjunction with ferrous iron, provides a robust and reliable method for the spin trapping and subsequent EPR detection of nitric oxide in biological systems. Its high water solubility, the stability of its NO-adduct, and its characteristic EPR spectrum make it an invaluable tool for researchers in numerous fields. By following the detailed protocols and incorporating the self-validating controls outlined in this guide, scientists can achieve accurate and reproducible measurements of this critical signaling molecule, thereby advancing our understanding of its role in health and disease.
References
-
Komarov, A., Mattson, D., Jones, M. M., Singh, P. K., & Lai, C. S. (1993). In vivo spin trapping of nitric oxide in mice. Biochemical and Biophysical Research Communications, 195(3), 1191–1198. Link
- BenchChem. (2025).
-
Casteleijn, M. G., & Van Faassen, E. E. (2000). EPR spectroscopy of common nitric oxide - Spin trap complexes. ResearchGate. Link
- Gallez, B., et al. (n.d.). Development and evaluation of injectable spin traps for the detection of nitric oxide. ISMRM.
-
Kleschyov, A. L., Wenzel, P., & Munzel, T. (2007). EPR spectroscopy of common nitric oxide - spin trap complexes. PubMed. Link
-
Corpas, F. J., et al. (2004). Cellular and Subcellular Localization of Endogenous Nitric Oxide in Young and Senescent Pea Plants. ResearchGate. Link
- Hogg, N., et al. (n.d.). A novel electron paramagnetic resonance spectrometry assay for S-nitrosothiols in human tissues.
-
Tsuchiya, K., Yoshizumi, M., Houchi, H., & Mason, R. P. (2000). Nitric Oxide-forming Reaction between the Iron-N-Methyl-D-glucamine Dithiocarbamate Complex and Nitrite. ResearchGate. Link
- Sreeramulu, J., et al. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 4(3), 1191-1194.
-
Villamena, F. A. (2012). Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps. Journal of Visualized Experiments, (66), e4037. Link
- Tribioscience. (n.d.). MGD·Na, Nitric oxide spin-trap reagent. Tribioscience.
- Google Patents. (n.d.). CN101863793A - Synthesizing method of N-methyl glucamine.
-
He, Y., & Samouilov, A. (1998). Differential Effect of Buffer on the Spin Trapping of Nitric Oxide by Iron Chelates. ResearchGate. Link
- Google Patents. (n.d.). KR870001240B1 - Method for preparing N-methyl-D-glucamine salt.
-
DeBord, J. D., et al. (2010). PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. Organic syntheses, 87, 209–218. Link
-
Yokoyama, H., et al. (1992). Sensitive quantitation of nitric oxide by EPR spectroscopy. PubMed. Link
- Ishay, M. R., et al. (2023). Sustained Nitric Oxide Release Using Hybrid Magnetic Nanoparticles for Targeted Therapy: An Investigation via Electron Paramagnetic Resonance. MDPI.
-
Tordo, P. (2003). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. PubMed. Link
-
Clift, M. J. D., & Stone, V. (2014). EPR spectroscopy analysis using the spin trap DMPO for OH∙ detection. ResearchGate. Link
- Jeschke, G. (2015). Part 2: Electron Paramagnetic Resonance. ETH Zurich.
-
Xia, Y., & Zweier, J. L. (2011). Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy. PubMed. Link
- D'Arienzo, M., et al. (2022). EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils for Cosmetics. MDPI.
- CIQTEK. (2023, January 3). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR)
- Komarov, A. M., & Lai, C. S. (1995). Spin trapping of nitric oxide produced in vivo in septic-shock mice. Biochimica et Biophysica Acta (BBA) - General Subjects, 1244(2-3), 265–270.
- Murad, F. (1998). The discovery of nitric oxide and its role in cellular signaling. Physiology, 13(3), 109–112.
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- 3. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 4. EPR spectroscopy of common nitric oxide - spin trap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Engineering Redox and Metal Homeostasis: A Technical Guide to Water-Soluble Dithiocarbamate Chelators
Executive Summary
Water-soluble dithiocarbamates (DTCs)—most notably sodium diethyldithiocarbamate (DDC) and pyrrolidine dithiocarbamate (PDTC)—are a highly versatile class of monoanionic 1,1-dithio ligands. While historically recognized for their utility in industrial vulcanization and agriculture, their ability to stabilize transition metals in various oxidation states has made them indispensable in modern pharmacology. As an application scientist, I frequently see research programs underutilize these compounds due to a misunderstanding of their biphasic redox properties. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to successfully leverage DTCs in drug development and molecular biology.
Physicochemical Properties & Quantitative Profiling
Dithiocarbamates coordinate transition metals via their two sulfur atoms, forming stable, often lipophilic bidentate chelates. Understanding their baseline physical properties is critical for predicting their pharmacokinetic behavior and stability in aqueous environments.
Quantitative Data on Key Water-Soluble Dithiocarbamates
| Property | Sodium diethyldithiocarbamate (DDC) | Pyrrolidine dithiocarbamate (PDTC) |
| Chemical Formula | NaS2CN(C2H5)2 | C5H9NS2 (as acid) |
| Molecular Weight | 171.26 g/mol (anhydrous)[1] | ~147.24 g/mol |
| Aqueous Solubility | ≥ 100 mg/mL at 13.8 °C (57 °F) | Highly Soluble |
| Primary Metal Targets | Ni2+, Cu2+, Zn2+, Fe2+ | Cu2+, Zn2+, Cr6+[2] |
| *Hydroxyl (OH) Scavenging Rate | N/A | ~2.73 × 1010 M-1 s-1[2] |
| Key Biological Action | Metalloproteinase inhibitor, NO spin trap | NF-κB inhibitor, GSH modulator[3] |
Causality in Stability: One of the most critical operational parameters for DTCs is their pH-dependent stability. At the low pH of gastric juice, DDC undergoes rapid protonation and subsequent cleavage into diethylamine and carbon disulfide. Therefore, in in vivo models, oral administration mandates the concomitant delivery of an antacid (e.g., sodium bicarbonate) to neutralize gastric pH and preserve the chelator's structural integrity.
Mechanisms of Action in Biological Systems
Heavy Metal Chelation and Ionophore Activity
DDC remains the clinical gold standard for the treatment of acute nickel carbonyl poisoning. It forms highly lipophilic chelates with divalent nickel, which facilitates rapid urinary excretion and reduces the pulmonary nickel burden. However, the causality of this chelation introduces a pharmacokinetic trade-off: the lipophilicity of the Ni-DDC complex significantly increases its affinity for lipid-rich tissues, paradoxically elevating nickel concentrations in the brain. This necessitates precise dose titration during toxicological interventions. Furthermore, the zinc chelation properties of DDC inhibit matrix metalloproteinases (MMPs), preventing the degradation of the extracellular matrix—a critical initial step in tumor metastasis and angiogenesis.
Biphasic Redox Modulation: Antioxidant vs. Pro-oxidant
PDTC is widely utilized as an antioxidant, but its cellular behavior is strictly concentration-dependent. At low concentrations (0–25 µM), PDTC acts as a cytoprotectant by upregulating cellular glutathione (GSH) levels through the enhanced activity of gamma-glutamylcysteine synthetase[3]. Conversely, at higher concentrations, PDTC induces GSH oxidation and triggers apoptotic cell death[3].
Electron spin resonance (ESR) studies confirm that PDTC is a potent direct scavenger of hydroxyl radicals (*OH), exhibiting a reaction rate constant of approximately 2.73 × 1010 M-1 s-1, which is comparable to endogenous antioxidants like ascorbate and glutathione[2]. Through this direct scavenging mechanism, PDTC effectively mitigates Cr(VI)-induced DNA strand breakage[2]. In models of Adriamycin (ADR)-induced cardiomyopathy, PDTC acts as a potent low-molecular-weight thiol, scavenging superoxide anions and completely protecting the activity of endogenous antioxidant enzymes (GSH-Px and SOD) from oxidative inactivation[4].
Caption: Concentration-dependent biphasic redox modulation by PDTC in cellular systems.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and explicit mechanistic reasoning to verify that the observed data is an artifact of the biology, not the methodology.
Protocol 1: Spin Trapping of Nitric Oxide (NO) using Fe-DDC Complexes
Causality: Nitric oxide (NO) has a sub-second half-life in biological tissues, precluding direct measurement. DDC, when complexed with Fe2+, acts as a highly specific spin trap. The transient NO radical rapidly coordinates to the iron center of the complex, forming a stable mono-nitrosyl-iron complex (MNIC). This transforms an undetectable radical into a persistent paramagnetic species measurable by Electron Paramagnetic Resonance (EPR) spectroscopy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM solution of DDC and a 2 mM solution of FeSO4 in strictly deoxygenated, ultra-pure water.
-
Self-Validation: Deoxygenation is critical; ambient oxygen will rapidly oxidize Fe2+ to Fe3+, rendering the trap entirely inactive.
-
-
Complex Formation: Mix the DDC and FeSO4 solutions in a 5:1 molar ratio immediately prior to use to form the active Fe(DDC)2 complex.
-
Biological Incubation: Introduce the Fe-DDC complex into the target tissue or cell culture. Note that DDC inherently inhibits the induction of macrophage nitric oxide synthase, so the timing of administration relative to cellular stimulation is a critical variable.
-
Cryogenic Trapping: Snap-freeze the tissue samples in liquid nitrogen to halt all biochemical reactions and physically stabilize the MNIC.
-
EPR Spectroscopy: Acquire EPR spectra at 77 K. The MNIC yields a characteristic, undeniable triplet signal (g = 2.04).
-
Self-Validation: Always run a known NO donor (e.g., SNAP) as a positive control in a parallel cell-free system to confirm the triplet signature alignment.
-
Caption: Workflow for the stabilization and EPR detection of transient nitric oxide using Fe-DDC.
Protocol 2: Evaluation of Hydroxyl Radical (*OH) Scavenging by PDTC
Causality: To unequivocally prove PDTC acts as a direct antioxidant, we must generate *OH radicals at a known, constant rate and measure PDTC's ability to competitively inhibit a standard spin trap (e.g., DMPO) from binding the radical[2].
Step-by-Step Methodology:
-
Fenton Reaction Setup: Combine 0.1 mM Fe(II) and 1 mM H2O2 in a phosphate buffer (pH 7.4) to generate *OH radicals via the Fenton reaction[2].
-
Spin Trap Addition: Add 100 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide), which reacts with *OH to form the stable, measurable DMPO-OH adduct.
-
PDTC Competition: Introduce varying concentrations of PDTC (10 µM to 1 mM) into parallel reaction vials.
-
ESR Measurement: Measure the peak-to-peak amplitude of the 1:2:2:1 quartet signal of DMPO-OH. Calculate the reaction rate constant based on the competitive reduction of the signal amplitude.
-
Self-Validation: The calculated rate constant for PDTC must align with the established ~2.73 × 1010 M-1 s-1[2]. Deviations indicate transition metal contamination in your buffer.
-
Conclusion
Water-soluble dithiocarbamates are not merely passive chelators; they are active modulators of the cellular redox environment and metalloproteome. By understanding the causality behind their pH sensitivity, concentration-dependent biphasic effects, and specific metal affinities, researchers can effectively harness DDC and PDTC for advanced applications ranging from targeted oncology to cardioprotective drug development.
References
- Antioxidant Properties of Pyrrolidine Dithiocarbamate and Its Protection Against Cr(VI)-Induced DNA Strand Breakage - CDC Stacks.
- Antioxidant properties of pyrrolidine dithiocarbamate and its protection against Cr(VI)-induced DNA strand breakage - PubMed / NIH.
- Effects of pyrrolidine dithiocarbamate on endothelial cells: protection against oxidative stress - PubMed / NIH.
- Effects of Pyrrolidine Dithiocarbamate on Antioxidant Enzymes in Cardiomyopathy Induced by Adriamycin in Rats - Karger Publishers.
- Sodium diethyldithiocarbamate ACS reagent - Sigma Aldrich.
- SODIUM DIETHYLDITHIOCARBAMATE - Ataman Kimya.
- Sodium diethyldithiocarbamate - ChemEurope.
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Sodium N-methyl-D-glucamine Dithiocarbamate (NaMGD): Molecular Architecture, Synthesis, and Applications in EPR Spectroscopy and Heavy Metal Chelation
Executive Summary
Sodium N-methyl-D-glucamine dithiocarbamate (NaMGD, or simply MGD) is a highly versatile, water-soluble chelating agent. Structurally characterized by a hydrophilic glucamine backbone and a bidentate dithiocarbamate moiety, NaMGD has become a cornerstone molecule in two distinct biomedical domains: the real-time electron paramagnetic resonance (EPR) spin trapping of transient nitric oxide (NO•) radicals, and the in vivo mobilization and detoxification of heavy metals such as cadmium. This whitepaper provides an in-depth mechanistic analysis of NaMGD, detailing its synthesis, physicochemical properties, and field-proven experimental protocols.
Molecular Architecture & Physicochemical Properties
The functional efficacy of NaMGD is dictated by its bipartite molecular structure[1]:
-
The Dithiocarbamate Head Group (-NCS₂⁻): Contains two soft sulfur atoms that act as a bidentate ligand. This configuration forms highly stable, pincer-like coordination complexes with transition metals (e.g., Fe²⁺, Cd²⁺) due to the high affinity between the soft base nature of sulfur and soft/borderline metal acids[1].
-
The Glucamine Tail: A polyhydroxy chain derived from D-glucamine that imparts extreme aqueous solubility.
Causality in Molecular Design: The hydrophilicity of the glucamine tail is critical for biological applications. Older dithiocarbamates, such as sodium diethyldithiocarbamate (DE-DTC), are lipophilic and exhibit significant cell membrane cytotoxicity[2]. By substituting the lipophilic diethyl groups with a polyhydroxy glucamine chain, NaMGD achieves potent metal chelation in the aqueous phase without disrupting cellular membranes, rendering it exceptionally well-tolerated in vivo[2].
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| Chemical Name | N-(Dithiocarbamoyl)-N-methyl-D-glucamine sodium salt |
| CAS Number | 91840-27-6[] |
| Molecular Formula | C₈H₁₆NNaO₅S₂[] |
| Molecular Weight | 293.34 g/mol [] |
| Melting / Boiling Point | 529.9 °C (at 760 mmHg)[4] |
| Solubility | Highly hydrophilic (Aqueous)[2] |
Experimental Protocols & Methodologies
Protocol: De Novo Synthesis of NaMGD
The synthesis of NaMGD relies on the nucleophilic attack of a secondary amine on carbon disulfide (CS₂) in an alkaline environment[1].
Mechanistic Causality: Strict thermal control (0–4 °C) is mandatory. Carbon disulfide is highly volatile, and the resulting dithiocarbamate intermediate is prone to thermal decomposition into isothiocyanates or other byproducts if the kinetic energy of the system exceeds the stability threshold of the newly formed C-S bonds[1].
Step-by-Step Workflow:
-
Amine Solvation: Dissolve 1 molar equivalent of N-methyl-D-glucamine in cold absolute ethanol within a round-bottom flask[1].
-
Thermal Regulation: Submerge the flask in an ice bath, ensuring the internal temperature stabilizes strictly between 0–4 °C[1].
-
Base Catalysis: In a separate vessel, dissolve 1 equivalent of sodium hydroxide (NaOH) in a minimal volume of cold absolute ethanol. Slowly decant this into the amine solution under continuous magnetic stirring to deprotonate the amine[1].
-
Dithiocarbamate Formation: Add 1 equivalent of carbon disulfide (CS₂) dropwise over 30–60 minutes[1]. The slow addition rate prevents localized exothermic spikes.
-
Isolation: A precipitate of NaMGD will form. Filter the precipitate under vacuum, wash thoroughly with cold diethyl ether to remove unreacted CS₂, and dry under a vacuum desiccator.
Protocol: In Vivo / In Vitro EPR Spin Trapping of Nitric Oxide
Nitric oxide (NO•) has a half-life of less than a few seconds in biological tissues, making direct detection nearly impossible. NaMGD is used to form an iron-dithiocarbamate complex, Fe(MGD)₂, which acts as a spin trap to capture NO• and form a room-temperature stable mononitrosyl iron complex: [(MGD)₂-Fe(II)-NO][5].
Mechanistic Causality (Redox Specificity): The choice of Iron(II) over Iron(III) is a self-validating experimental control. Research demonstrates that Fe²⁺-MGD specifically traps the nitric oxide radical (NO•) and remains EPR-silent in the presence of the nitroxyl anion (NO⁻)[6]. Conversely, Fe³⁺-MGD traps both species, leading to ambiguous data regarding Nitric Oxide Synthase (NOS) activity[6]. Therefore, utilizing Fe²⁺ ensures absolute specificity for NO•.
Step-by-Step Workflow:
-
Complex Preparation: Prepare a solution of FeSO₄ and NaMGD in a 1:2 to 1:5 molar ratio using strictly degassed, deionized water to prevent premature oxidation of Fe²⁺ to Fe³⁺.
-
Administration:
-
EPR Spectroscopy: Extract the target tissue (or perform in vivo L-band EPR) and record the spectra. The [(MGD)₂-Fe(II)-NO] adduct yields a highly characteristic three-line EPR signal due to the hyperfine coupling between the unpaired electron and the ¹⁴N nucleus (I = 1)[7][9].
Workflow of Nitric Oxide spin trapping using Fe(II)-MGD2 complex for EPR detection.
Table 2: EPR Spectral Parameters for [(MGD)₂-Fe(II)-NO]
| Parameter | Value / Characteristic |
| g-value | 2.04[6] |
| Hyperfine Coupling (aN) | 12.5 – 12.7 G[6][10] |
| Signal Structure | 3-line spectrum (Coupling with ¹⁴N, I=1)[9] |
| Target Specificity | NO• (Nitric Oxide radical) using Fe²⁺[6] |
| EPR Silent Species | NO⁻ (Nitroxyl anion) when using Fe²⁺[6] |
Heavy Metal Chelation: Cadmium Detoxification
Beyond spin trapping, NaMGD is a highly potent antidote for acute and chronic cadmium intoxication[11]. Cadmium accumulates primarily in the liver and kidneys, tightly bound to metallothionein, a cysteine-rich protein[12].
NaMGD effectively competes with metallothionein for cadmium ions. Because the resulting Cd-MGD complex retains the extreme water solubility of the glucamine backbone, it prevents the redistribution of cadmium to the brain or bones, instead facilitating rapid systemic clearance via biliary and renal excretion[11][12].
Mechanism of cadmium mobilization and excretion mediated by NaMGD chelation.
Table 3: In Vivo Cadmium Chelation Efficacy (Murine Models)
| Metric | Observed Efficacy / Threshold |
| Acute Lethality Protection | >1.1 mmol/kg NaMGD protects against 95% lethal CdCl₂ dose[11] |
| Kidney Burden Reduction | 71% reduction (Repeated exposure model)[11] |
| Liver Burden Reduction | 40% reduction (Repeated exposure model)[11] |
| Tolerability | Single injections of 26.6 mmol/kg are well tolerated[11] |
References
-
Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Determination and Characterization of Nitric Oxide Generation in Mice by in Vivo L-Band EPR Spectroscopy - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Continuous monitoring of cellular nitric oxide generation by spin trapping with an iron-dithiocarbamate complex - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Detection Of Nitric Oxide Reduction During Ischaemia-Reperfusion By EPR Spectroscopy Source: Cell Journal (Yakhteh) URL:[Link]
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Cas 91840-27-6 | MGD SODIUM SALT MONOHYDRATE - Anbu Chem Source: FineChemical.net URL:[Link]
-
Synthesis of Nitric Oxide Donors Derived from Piloty's Acid and Study of Their Effects on Dopamine Secretion from PC12 Cells - PMC Source: PubMed Central (PMC) URL:[Link]
-
Evaluation of the Mechanisms Involved in Sodium Diethyl Dithiocarbamate-Induced Immunomodulation Using the Hydrophilic Analog, Sodium N-Methyl-D-Glucamine Dithiocarbamate Source: Karger Publishers URL:[Link]
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An In-depth Technical Guide to the Mechanism of Fe-MGD Complex Formation with Nitric Oxide for Accurate Detection
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Precise Nitric Oxide Detection
Nitric oxide (NO), a transient and highly reactive free radical, is a critical signaling molecule in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its ephemeral nature presents a significant analytical challenge, demanding robust and sensitive detection methods. Among the most reliable techniques is Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping.[2][3] This guide provides an in-depth exploration of the core mechanism underpinning the formation of the iron-N-methyl-D-glucamine dithiocarbamate (Fe-MGD) complex with nitric oxide, a cornerstone for the accurate quantification of this vital biomolecule.
I. The Foundational Chemistry: Unraveling the Fe-MGD-NO Complex Formation
The detection of nitric oxide using the Fe-MGD spin trap is predicated on the formation of a stable paramagnetic adduct, the mononitrosyl-iron complex, [Fe²⁺(MGD)₂-NO], which exhibits a characteristic triplet EPR signal.[1] The process, however, is more intricate than a simple one-to-one reaction and involves a series of interconnected chemical events that are crucial to comprehend for accurate experimental design and data interpretation.
The Core Trapping Reaction: A Ferrous Affair
The primary mechanism involves the reaction of the ferrous iron-MGD complex, Fe²⁺(MGD)₂, with nitric oxide.[4][5] This complex is typically formed in situ by mixing a ferrous salt (e.g., FeSO₄) with an aqueous solution of N-methyl-D-glucamine dithiocarbamate (MGD).[6][7]
Reaction: Fe²⁺ + 2MGD⁻ → Fe²⁺(MGD)₂
This Fe²⁺(MGD)₂ complex serves as the active spin trap. Upon encountering nitric oxide, it readily coordinates with the NO molecule to form the stable paramagnetic adduct.[1][8]
Trapping Reaction: Fe²⁺(MGD)₂ + •NO → [Fe²⁺(MGD)₂-NO]
The resulting [Fe²⁺(MGD)₂-NO] complex is the species detected by EPR spectroscopy, yielding a characteristic triplet signal.[4][6]
The Influence of Iron's Redox State: The Ferric Pathway
A critical aspect often overlooked is the redox chemistry of the iron center within the MGD complex. In aerobic environments, the Fe²⁺(MGD)₂ complex can undergo air oxidation to form the ferric complex, Fe³⁺(MGD)₃, with the concomitant production of superoxide radicals.[4]
Oxidation: Fe²⁺(MGD)₂ → Fe³⁺(MGD)₃ + O₂⁻
This Fe³⁺(MGD)₃ complex is EPR silent and does not directly trap nitric oxide in the same manner as the ferrous complex. However, it is not an inert bystander. The addition of nitric oxide to the Fe³⁺(MGD)₃ complex can lead to the formation of the detectable [Fe²⁺(MGD)₂-NO] adduct.[4] This suggests that NO can reduce the ferric complex back to the ferrous state, which then traps another NO molecule.
Furthermore, in biological systems, the reduction of the ferric mononitrosyl complexes back to the paramagnetic ferrous state can be facilitated by endogenous reducing agents like L-cysteine, glutathione, and ascorbate.[9] This reduction step is crucial as it can significantly increase the yield of the detectable paramagnetic complex.[9]
Potential Pitfalls and Interferences
Accurate NO detection using Fe-MGD necessitates an awareness of potential interfering reactions:
-
Reaction with Nitrite: The Fe²⁺(MGD)₂ complex can react with nitrite (NO₂⁻), especially under acidic conditions, to produce the [Fe²⁺(MGD)₂-NO] complex, which can lead to an overestimation of nitric oxide.[10][11] This reaction also results in the oxidation of the ferrous complex to the ferric state.[10][11]
-
Influence of Thiols: Physiological concentrations of thiols like glutathione (GSH) and L-cysteine can accelerate the formation of the [Fe²⁺(MGD)₂-NO] complex from nitrite.[12] Their primary role is the reduction of the Fe³⁺(MGD)₃ complex back to the active Fe²⁺(MGD)₂ form.[12]
-
Reaction with S-nitrosothiols: The Fe²⁺(MGD)₂ complex can directly react with S-nitrosothiols (RSNOs) to produce the [Fe²⁺(MGD)₂-NO] adduct, making it an effective indicator for these species as well as for free NO.[12]
II. Visualizing the Mechanism and Workflow
To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the chemical pathways and the experimental workflow for NO detection.
Caption: Experimental workflow for NO detection using Fe-MGD and EPR.
III. Experimental Protocol: A Self-Validating System for NO Detection
This section provides a detailed, step-by-step methodology for the preparation of the Fe-MGD spin trap and the subsequent detection of nitric oxide using EPR spectroscopy. The causality behind each step is explained to ensure a self-validating experimental design.
Reagent Preparation
-
N-methyl-D-glucamine dithiocarbamate (MGD) Solution:
-
Ferrous Sulfate (FeSO₄) Solution:
-
Action: Prepare a fresh stock solution of FeSO₄·7H₂O in deionized, argon-purged water. [11] * Causality: Fresh preparation is essential as Fe²⁺ is susceptible to oxidation.
-
Spin Trap Formation and NO Trapping
-
Formation of the Fe²⁺(MGD)₂ Complex:
-
Action: Immediately before the experiment, mix the MGD and FeSO₄ stock solutions to achieve the desired final concentrations. A common molar ratio is 5 parts MGD to 1 part Fe²⁺. [6][11] * Causality: The excess MGD helps to ensure the complete complexation of the ferrous ions and stabilizes the Fe²⁺(MGD)₂ complex.
-
-
Introduction of the NO Source:
-
Action: Add the freshly prepared Fe²⁺(MGD)₂ spin trap to the biological sample or the system where NO production is being investigated.
-
Causality: The spin trap must be present to react with the short-lived NO radicals as they are generated.
-
-
Incubation:
-
Action: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C). [6] * Causality: Incubation allows for the accumulation of the [Fe²⁺(MGD)₂-NO] adduct, increasing the signal-to-noise ratio in the subsequent EPR measurement.
-
EPR Spectroscopic Detection
-
Sample Loading:
-
Action: Transfer the reaction mixture to a suitable EPR sample tube (e.g., a quartz capillary).
-
Causality: Proper sample handling is critical to avoid introducing air bubbles or contaminants that could interfere with the measurement.
-
-
EPR Spectrometer Settings:
-
Action: Acquire the EPR spectrum using appropriate instrument settings. Typical parameters are provided in the table below.
-
Causality: Optimization of spectrometer settings is vital for achieving good spectral resolution and sensitivity.
-
| Parameter | Typical Value | Rationale |
| Microwave Frequency | X-band (~9.5-9.8 GHz) | Standard frequency for biological EPR. |
| Microwave Power | 10-20 mW | Balances signal intensity with avoiding saturation. |
| Modulation Amplitude | 1-2 G | Affects spectral resolution; should be optimized. |
| Modulation Frequency | 100 kHz | Standard for most EPR spectrometers. |
| Sweep Width | ~100-150 G | Sufficient to capture the full triplet signal. |
| Time Constant | ~0.1-0.3 s | Affects signal-to-noise ratio. |
| Temperature | Room Temperature or 77K | The adduct is stable at room temperature. |
-
Data Analysis:
-
Action: Identify and quantify the characteristic triplet EPR signal of the [Fe²⁺(MGD)₂-NO] complex.
-
Causality: The intensity of the triplet signal is directly proportional to the concentration of the trapped nitric oxide. [1]
-
Spectroscopic Signature of the Fe-MGD-NO Adduct
The [Fe²⁺(MGD)₂-NO] adduct exhibits a distinctive EPR spectrum that is key to its identification and quantification.
| Spectroscopic Parameter | Characteristic Value | Reference |
| g-value | ~2.04 - 2.05 | [6][13] |
| Nitrogen Hyperfine Splitting Constant (aN) | ~12.7 - 12.8 G | [6][13] |
| Signal Shape | Triplet | [1][4] |
IV. Concluding Remarks: Towards Quantitative Precision in Nitric Oxide Research
The formation of the Fe-MGD-NO complex is a powerful tool for the detection and quantification of nitric oxide. However, a nuanced understanding of the underlying chemical mechanisms, including the redox dynamics of the iron center and potential interferences, is paramount for the acquisition of accurate and reproducible data. By adhering to the principles and protocols outlined in this guide, researchers can leverage the full potential of this spin trapping technique to unravel the multifaceted roles of nitric oxide in health and disease, thereby advancing the frontiers of biomedical science and drug development.
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- Augusto, O., et al. (2023). Electron paramagnetic resonance (EPR) for investigating relevant players of redox reactions: Radicals, metalloproteins and. Free Radical Biology and Medicine, 208, 182-198.
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The Role of MGD in Detecting Reactive Nitrogen Species: A Technical Guide for EPR Spectroscopy
Executive Summary
Reactive nitrogen species (RNS), particularly the nitric oxide radical (NO•), are critical signaling molecules involved in vasodilation, neurotransmission, and immune response. However, they are notoriously difficult to measure due to their short biological half-lives (microseconds to milliseconds) and high reactivity with lipids and proteins ()[1]. Indirect assays (e.g., Griess assay for nitrites) often lack specificity and fail to capture real-time radical generation.
As a Senior Application Scientist, I rely on Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin trapping as the gold standard for direct, specific, and quantitative NO detection ()[2]. This whitepaper details the mechanistic foundations and self-validating experimental protocols for using the N-methyl-D-glucamine dithiocarbamate (MGD) iron complex to detect RNS in biological systems.
Mechanistic Foundations of Fe(MGD)₂ Spin Trapping
Nitric oxide is a paramagnetic radical, but its direct EPR detection in biological fluids at room temperature is impossible due to rapid relaxation times. To circumvent this, iron-dithiocarbamate complexes are employed as spin traps.
N-methyl-D-glucamine dithiocarbamate (MGD) is a highly water-soluble chelator. When mixed with ferrous iron (Fe²⁺), it forms the EPR-silent Fe²⁺-(MGD)₂ complex ()[3]. When NO• reacts with this complex, it forms a highly stable, paramagnetic mononitrosyl iron complex (MNIC), designated as [(MGD)₂-Fe²⁺-NO] ()[4].
The Paramagnetic Signature
The resulting MNIC yields a highly specific, characteristic three-line (triplet) EPR spectrum. This signature is defined by a g-value of ~2.04 and a nitrogen hyperfine splitting constant (aN) of 12.5 to 12.7 Gauss ()[5]. The formation of this complex is exceptionally fast (
Causality in Redox Specificity
A critical analytical advantage of Fe-MGD is its ability to distinguish between the nitric oxide radical (NO•) and the nitroxyl anion (NO⁻). The causality lies in the redox status of the iron center: Fe²⁺-MGD selectively traps NO• to generate the triplet signal, whereas NO⁻ is EPR silent with Fe²⁺. Conversely, if Fe³⁺-MGD is used, both NO• and NO⁻ will generate a signal ()[5].
Chemical mechanism of NO spin trapping by Fe(MGD)2 for EPR detection.
Comparative Analysis of Spin Traps
Selecting the correct spin trap is dictated by the spatial and chemical environment of the target RNS. MGD is specifically useful for extracellular and cytosolic aqueous environments, whereas its analog DETC is preferred for lipid membranes ()[2].
| Spin Trap | Chemical Nature | Target Species | Primary Application Environment | Limitations |
| MGD | Hydrophilic | NO• | Extracellular fluid, cytosol, in vivo organs | Reversibly oxidized in blood; requires iron complexation[7] |
| DETC | Hydrophobic | NO• | Cellular lipid membranes, intact tissues | Low water solubility, requires organic solvents[2] |
| DMPO | Hydrophilic | O₂•⁻, •OH | General aqueous systems | Does not directly react with NO to form stable adducts[2] |
| PTIO | Hydrophilic | NO• | Aqueous systems | Limited by bioreduction and cross-reactivity with HNO and NO₂[1] |
Self-Validating Experimental Protocol: In Vitro NO Detection
To ensure high-fidelity data, protocols must be designed with built-in causality and self-validation. The following step-by-step methodology is optimized for detecting NO from cultured cells (e.g., endothelial cells or macrophages) ()[6][8].
Step-by-Step Methodology
Step 1: Preparation of the Spin Trap Complex
-
Action: Dissolve MGD and FeSO₄ in degassed, deionized water at a 5:1 molar ratio (e.g., 25 mM MGD to 5 mM FeSO₄).
-
Causality: Fe²⁺ is highly susceptible to air oxidation, forming Fe³⁺. Utilizing a stoichiometric excess of MGD (≥ 5 equivalents) maximizes the yield of the Fe²⁺-(MGD)₂ complex and sterically stabilizes the iron center against premature oxidation ()[3][6].
Step 2: Biological Incubation
-
Action: Introduce the Fe²⁺-(MGD)₂ complex to the biological sample (e.g., cells stimulated with LPS to induce iNOS) and incubate at 37°C.
-
Causality: While exogenous reducing agents (like ascorbate) are sometimes added to maintain iron in the ferrous state, they can often be omitted in live-cell assays. Endogenous biological reductants (e.g., intracellular ascorbate, glutathione) efficiently reduce any inadvertently formed NO-Fe³⁺-MGD back to the EPR-detectable NO-Fe²⁺-MGD with up to 99.9% efficiency ()[6].
Step 3: EPR Data Acquisition
-
Action: Transfer the supernatant to an EPR flat cell or capillary tube. Acquire spectra at room temperature using an X-band EPR spectrometer.
-
Causality: The low-spin diamagnetic state of the Fe²⁺ center allows the MNIC to be detected at room temperature, eliminating the need for liquid nitrogen or helium cryostats, which are required for many other transition metal complexes ()[6].
Step-by-step experimental workflow for in vitro NO detection using EPR.
System Self-Validation (E-E-A-T Principles)
A robust assay must definitively prove that the observed triplet signal originates from enzymatic NO production, rather than artifactual nitrite reduction or background contaminants. I mandate two parallel validation controls:
-
Isotopic Substitution: Substitute standard L-arginine in the culture media with ¹⁵N-L-arginine. Because the ¹⁵N nucleus has a nuclear spin of
(compared tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> for ¹⁴N), the resulting ¹⁵NO-Fe-MGD adduct will yield a diagnostic doublet EPR spectrum instead of a triplet. This unequivocally confirms that the trapped nitrogen originated from Nitric Oxide Synthase (NOS) activity ()[9]. -
Pharmacological Inhibition: Pre-treat a parallel sample cohort with a specific NOS inhibitor (e.g., aminoguanidine for iNOS or L-NAME for general NOS). A complete suppression of the triplet signal validates the biological origin of the NO generation ()[4].
Applications in Disease Modeling
MGD spin trapping has revolutionized our understanding of RNS in pathology. In models of experimental autoimmune uveitis, intravitreal injections of Fe(MGD)₂ successfully trapped NO at the peak of intraocular inflammation, providing direct evidence of iNOS-mediated tissue damage ()[4]. Furthermore, by utilizing low-frequency L-band EPR, researchers have mapped real-time NO generation in vivo, demonstrating that in LPS-treated endotoxemic mice, NO is predominantly generated in the upper abdomen near the liver ()[10].
By understanding the precise chemical causality of the MGD-iron complex, researchers can deploy this methodology to accurately map the elusive footprint of reactive nitrogen species across diverse pharmacological landscapes.
References
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Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
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Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System Source: Circulation Research (AHA Journals) URL:[Link]
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Determination and Characterization of Nitric Oxide Generation in Mice by in Vivo L-Band EPR Spectroscopy Source: PubMed (National Library of Medicine) URL:[Link]
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Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps Source: Journal of Visualized Experiments (JoVE) / PMC URL:[Link]
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Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner Source: Free Radical Biology and Medicine / PubMed URL:[Link]
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Reactive Oxygen and Nitrogen Species Regulate Inducible Nitric Oxide Synthase Function Shifting the Balance of Nitric Oxide and Superoxide Production Source: Archives of Biochemistry and Biophysics / PMC URL:[Link]
-
Direct Detection of Reactive Nitrogen Species in Experimental Autoimmune Uveitis Source: Molecular Vision / PMC URL:[Link]
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates Source: Methods in Molecular Biology / Springer URL:[Link]
-
Complexes of Fe2+ with diethyldithiocarbamate or N-methyl-D-glucamine dithiocarbamate as traps of nitric oxide in animal tissues: comparative investigations Source: Biochimica et Biophysica Acta / PubMed URL:[Link]
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The Research Applications of NOX-100: An In-Depth Technical Guide to a Dithiocarbamate-Based Nitric Oxide Scavenger
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NOX-100, a dithiocarbamate derivative with significant applications in biomedical research. Moving beyond a simple recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of NOX-100, its practical applications, and the experimental designs that leverage its unique properties. We will explore its primary function as a potent nitric oxide scavenger and contextualize this within the broader therapeutic potential of the dithiocarbamate class of compounds.
Defining NOX-100: A Crucial Clarification
In the landscape of biomedical research, precise terminology is paramount. The designation "NOX-100" has been associated with a specific investigational drug, while the acronym "NOX" is also used for a family of enzymes. To prevent any confusion, it is essential to draw a clear distinction at the outset.
-
NOX-100: This is the investigational name for the sodium salt of N-methyl-D-glucamine dithiocarbamate (MGD) .[1] It is a small molecule specifically designed as a nitric oxide (NO) scavenger .[1][2][3] Its mechanism of action is centered on binding and inactivating excess NO, a key signaling molecule in numerous physiological and pathological processes.[1][4]
-
NADPH Oxidases (NOX Family): This is a family of seven membrane-bound enzymes (NOX1-5 and DUOX1-2) whose primary function is to produce reactive oxygen species (ROS).[5][6][7] These enzymes are crucial in a variety of cellular processes, including host defense and signal transduction.[5][7] Inhibitors of the NOX enzymes are a separate class of therapeutic agents under investigation for conditions like cancer and fibrosis.[5]
This guide will focus exclusively on NOX-100 (N-methyl-D-glucamine dithiocarbamate) and its applications as a research tool.
The Core Mechanism: Nitric Oxide Scavenging by Dithiocarbamates
The therapeutic and research potential of NOX-100 is intrinsically linked to its dithiocarbamate functional group. Dithiocarbamates are potent metal-chelating agents, and this property is central to their ability to scavenge nitric oxide.[8][9][10]
The process can be conceptualized as follows:
-
Formation of a Metal Complex: In a biological system, dithiocarbamates like NOX-100 readily form stable complexes with transition metal ions, most notably iron (Fe²⁺).[11][12]
-
High Affinity for Nitric Oxide: These iron-dithiocarbamate complexes have a very high affinity for nitric oxide.[12]
-
Stable Adduct Formation: The complex traps NO, forming a stable nitrosyl-iron-dithiocarbamate adduct.[12] This sequestration of free NO effectively reduces its bioavailability, thereby mitigating its downstream effects.
This mechanism is not merely a theoretical construct; it is the basis for a widely used experimental technique to detect and quantify NO in biological samples using Electron Paramagnetic Resonance (EPR) spectroscopy.[12] The stable adduct formed is paramagnetic and generates a characteristic EPR signal that can be measured.
Caption: Mechanism of nitric oxide scavenging by NOX-100.
Research Applications of NOX-100
The ability of NOX-100 to selectively neutralize excess nitric oxide makes it a valuable tool in a variety of research areas where NO is implicated in disease pathology.
Mitigating Nitrosative Stress in Transplantation and Ischemia-Reperfusion Injury
Rationale: In organ transplantation and ischemia-reperfusion injury, a surge in NO production contributes to "nitrosative stress," leading to tissue damage and graft rejection.[2] NOX-100, by scavenging this excess NO, can help protect the transplanted organ.
Experimental Evidence: Studies in rat cardiac transplant models have shown that NOX-100 prolongs graft survival.[2] When used in combination with low-dose cyclosporine (an immunosuppressant), it promoted long-term graft acceptance.[2] The mechanism was linked to a reduction in nitrate and nitrite levels and inhibition of the pro-inflammatory transcription factor NF-κB.[2]
Counteracting Pathological Vasodilation in Sepsis and Shock
Rationale: In septic shock, the overproduction of NO by inducible nitric oxide synthase (iNOS) leads to profound vasodilation, a sharp drop in blood pressure, and gut barrier failure, which can result in bacterial translocation.[3]
Experimental Evidence: Research in animal models of endotoxemia has demonstrated that a dithiocarbamate derivative, referred to as NOX, significantly reduces the incidence of bacteremia and bacterial translocation.[3] This protective effect is attributed to the scavenging of NO and its toxic metabolite, peroxynitrite, thereby preventing intestinal injury and apoptosis.[3] A Phase II clinical trial has also been conducted to evaluate the safety and efficacy of NOX-100 in preventing hypotension during hemodialysis.
Broader Potential as a Dithiocarbamate Derivative
Beyond its role as an NO scavenger, the dithiocarbamate structure of NOX-100 opens up other avenues of research based on the known biological activities of this class of compounds.
Anticancer Research: Dithiocarbamates have shown significant promise as anticancer agents.[13][14][15] Their mechanisms often involve:
-
Proteasome Inhibition: Dithiocarbamate-metal complexes can inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins in cancer cells.
-
NF-κB Inhibition: Many dithiocarbamates are potent inhibitors of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
-
Induction of Oxidative Stress: By interfering with cellular redox balance, dithiocarbamates can induce cytotoxic oxidative stress specifically in cancer cells.
Antimicrobial Research: Dithiocarbamate derivatives have also been investigated for their antibacterial and antifungal properties.[13][15] This activity is often linked to their ability to chelate essential metal ions required for microbial growth and enzymatic function.
Experimental Protocols
The following are representative protocols for assessing the activity of NOX-100 in a research setting.
Protocol: In Vitro Nitric Oxide Scavenging Assay (Griess Assay)
Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the presence of the test compound indicates NO scavenging activity.
Materials:
-
Sodium nitroprusside (SNP) as the NO donor
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NOX-100 stock solution
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare serial dilutions of NOX-100 in PBS.
-
In a 96-well plate, add 50 µL of each NOX-100 dilution to triplicate wells.
-
Add 50 µL of 10 mM SNP solution to all wells.
-
Incubate the plate at 25°C for 150 minutes, protected from light.
-
After incubation, add 50 µL of Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Read the absorbance at 540 nm within 30 minutes.
-
A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in each well.
Data Analysis: The percentage of NO scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (SNP alone) and A_sample is the absorbance of the sample (SNP + NOX-100).
Caption: Workflow for the in vitro Griess assay.
Protocol: Cell Viability Assay (MTT Assay)
Principle: To assess the cytotoxic effects of NOX-100, particularly in the context of cancer research. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NOX-100 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing various concentrations of NOX-100. Include a vehicle control (medium alone).
-
Incubate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of NOX-100 that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Quantitative Data Summary
The following table summarizes key quantitative parameters for dithiocarbamates from various studies. Direct comparisons should be made with caution due to differing experimental conditions.
| Compound/Class | Assay/Parameter | Organism/Cell Line | Result | Reference Context |
| Dithiocarbamates | NO Scavenging | In vitro (septic shock model) | Iron potentiates NO scavenging | [11][16] |
| NOX-100 | Graft Survival | Rat Cardiac Allograft | 11.6 ± 0.6 days (vs. 7.4 ± 0.2 days control) | [2] |
| NOX-100 + Cyclosporine | Graft Survival | Rat Cardiac Allograft | 45.0 ± 4.7 days | [2] |
| MGD-Fe²⁺ | NO Scavenging | Rat Aortic Rings | Complete scavenging of basal NO | [17] |
Conclusion and Future Directions
NOX-100 (N-methyl-D-glucamine dithiocarbamate) stands as a well-defined research tool with a primary, validated application as a nitric oxide scavenger. Its utility in studying the pathophysiology of diseases characterized by nitrosative stress, such as sepsis and transplant rejection, is well-documented. Furthermore, its identity as a dithiocarbamate derivative suggests a broader potential in oncology and infectious disease research, aligning with the known mechanisms of this versatile class of compounds. Future research should aim to further delineate these secondary applications and explore the structure-activity relationships that could lead to the development of next-generation dithiocarbamate-based therapeutics.
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Komarov, A. M., Mak, I. T., & Weglicki, W. B. (1997). Iron potentiates nitric oxide scavenging by dithiocarbamates in tissue of septic shock mice. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1361(3), 229-234. Available from: [Link]
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Komarov, A. M., Mak, I. T., & Weglicki, W. B. (1997). Iron potentiates nitric oxide scavenging by dithiocarbamates in tissue of septic shock mice. CORE. Available from: [Link]
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Pannirselvam, M., & Triggle, C. R. (1997). Biological evaluation of the nitric oxide-trapping agent, N-methyl-D-glucamine dithiocarbamate-Fe2+, as a probe of nitric oxide activity released from control and diabetic rat endothelium. British Journal of Pharmacology, 121(8), 1615-1620. Available from: [Link]
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Kuo, P. C., et al. (2000). NOX 100, a nitric oxide scavenger, enhances cardiac allograft survival and promotes long-term graft acceptance. Transplantation, 69(2), 227-31. Available from: [Link]
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Yoshimura, T., et al. (2002). Spin Trapping of Nitric Oxide with the Iron-Dithiocarbamate Complex: Chemistry and Biology. Antioxidants & Redox Signaling, 4(2), 247-256. Available from: [Link]
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Wanat, A., et al. (2002). Interactions of nitric oxide with copper(II) dithiocarbamates in aqueous solution. Journal of Inorganic Biochemistry, 91(1), 287-293. Available from: [Link]
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Scott, J. R., et al. (1999). NOX, a novel nitric oxide scavenger, reduces bacterial translocation in rats after endotoxin challenge. American Journal of Physiology-Gastrointestinal and Liver Physiology, 277(6), G1281-G1287. Available from: [Link]
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Onwudiwe, D. C., & Adeyemi, O. S. (2017). The Versatility in the Applications of Dithiocarbamates. IntechOpen. Available from: [Link]
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Tella, T., Pohl, C. H., & Ayangbenro, A. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 238. Available from: [Link]
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Adeyemi, O. S., & Onwudiwe, D. C. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia, 2(1), 476-496. Available from: [Link]
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Wind, S., et al. (2019). Pharmacological characterization of the seven human NOX isoforms and their inhibitors. Free Radical Biology and Medicine, 139, 104-117. Available from: [Link]
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ResearchGate. (n.d.). Chemical structure of NOX (1-ethyl-6-fluoro1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid). ResearchGate. Available from: [Link]
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Wind, S., et al. (2019). Pharmacological characterization of the seven human NOX isoforms and their inhibitors. Redox Biology, 26, 101273. Available from: [Link]
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Fricker, S. P. (1999). Nitric oxide scavengers as a therapeutic approach to nitric oxide mediated disease. Expert Opinion on Investigational Drugs, 8(8), 1209-1222. Available from: [Link]
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Kleschyov, A. L., et al. (2001). Redox variants of NO (NO· and HNO) elicit vasorelaxation of resistance arteries via distinct mechanisms. American Journal of Physiology-Heart and Circulatory Physiology, 281(3), H1334-H1340. Available from: [Link]
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Al-Majidi, S. M. H., & Al-Jibouri, M. N. (2021). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. Iraqi Journal of Science, 62(1), 34-45. Available from: [Link]
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Lee, S., et al. (2022). Nitric oxide scavengers based on o-phenylenediamine for the treatment of rheumatoid arthritis. Biomaterials Science, 10(12), 3236-3245. Available from: [Link]
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Magnani, F., et al. (2017). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. Antioxidants, 6(4), 80. Available from: [Link]
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Bedard, K., & Krause, K. H. (2007). The NOX Family of ROS-Generating NADPH Oxidases: Physiology and Pathophysiology. Physiological Reviews, 87(1), 245-313. Available from: [Link]
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Ciaurriz, M. S., et al. (2020). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. Biosensors, 10(9), 122. Available from: [Link]
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Feelisch, M., & Gladwin, M. T. (2010). Nitric oxide: a brief overview of chemical and physical properties relevant to therapeutic applications. Future Science OA, 1(1), fso59. Available from: [Link]
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Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202-1215. Available from: [Link]
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Sceron, C. A. A., et al. (2020). Pyrrolidine dithiocarbamate reduces alloxan-induced kidney damage by decreasing nox4, inducible nitric oxide synthase, and metalloproteinase-2. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1899-1910. Available from: [Link]
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Ekennia, A. C., et al. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 27(15), 4945. Available from: [Link]
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solubility profile of N-methyl-D-glucamine dithiocarbamate
An In-Depth Technical Guide to the Solubility & Stability Profile of N-Methyl-D-Glucamine Dithiocarbamate (MGD)
Executive Summary N-methyl-D-glucamine dithiocarbamate (MGD), often utilized as its sodium salt (Na-MGD), represents a specialized class of chelating agents where solubility dictates function. Unlike its lipophilic counterpart diethyldithiocarbamate (DETC), MGD possesses a polyhydroxylated glucamine backbone that confers exceptional water solubility. This property renders the MGD-Iron complex ((MGD)₂-Fe²⁺) the gold standard for trapping Nitric Oxide (NO) in extracellular aqueous environments and biological fluids without the need for lipid extraction.
However, the utility of MGD is strictly governed by a Solubility-Stability Paradox : while highly soluble in water, the dithiocarbamate moiety is chemically unstable in acidic media, decomposing rapidly into carbon disulfide (CS₂) and the parent amine. This guide provides the physicochemical grounding, experimental protocols, and troubleshooting frameworks necessary to navigate these constraints.
Part 1: Physicochemical Identity & Solubility Profile
1.1 Chemical Structure & The Hydrophilic Advantage The solubility of MGD is driven by the N-methyl-D-glucamine (NMDG) moiety. The structure consists of a dithiocarbamate head group (metal-binding, anionic) and a glucamine tail (polyol, hydrophilic).
-
Molecular Weight (Na-Salt): ~293.34 g/mol [1]
-
Appearance: White to off-white crystalline powder.[2]
-
Ionic Character: Anionic ligand (usually counter-balanced by Na⁺ or NMDG⁺).
1.2 Solubility & Solvent Compatibility Matrix The following table summarizes the solubility behavior of Na-MGD. Note that "Solubility" in aqueous media is pH-dependent due to stability concerns.
| Solvent System | Solubility Rating | Operational Notes |
| Water (pH > 7.4) | High (> 50 mg/mL) | Preferred medium. Solutions are stable if kept alkaline/neutral. |
| Water (pH < 5.0) | Decomposes | CRITICAL: Ligand undergoes acid hydrolysis to CS₂ + Amine. |
| Ethanol (Absolute) | Low / Insoluble | Used to precipitate the salt during synthesis. |
| Diethyl Ether | Insoluble | Used as a washing agent to remove impurities. |
| DMSO | Soluble | Useful for preparing concentrated stock solutions if water is contraindicated, though rare for MGD. |
| Acetone | Insoluble | Common anti-solvent for purification. |
1.3 The Solubility-Stability Paradox (Visualized) The behavior of MGD cannot be understood by solubility constants alone; chemical stability is the limiting factor.
Figure 1.[3] The physicochemical fate of MGD depends heavily on pH and oxidative environment.
Part 2: The Iron-MGD Complex (Spin Trap)
The primary application of MGD is in Electron Paramagnetic Resonance (EPR) spectroscopy to detect NO. The active spin trap is the Iron(II) complex, (MGD)₂-Fe²⁺ .
2.1 Complex Solubility Unlike the Iron-DETC complex, which precipitates in water and requires hydrophobic solvents (like yeast membranes or albumin) to solubilize, (MGD)₂-Fe²⁺ retains the high water solubility of the ligand . This allows for:
-
Direct injection into the bloodstream.
-
Detection of NO in urine or plasma.
-
Homogeneous aqueous reaction mixtures.
2.2 Redox Instability While soluble, the complex is sensitive to oxygen.
-
Mechanism: Atmospheric oxygen oxidizes Fe²⁺ to Fe³⁺. The Fe³⁺-MGD complex does not bind NO effectively (or binds it with different kinetics), leading to signal loss.
-
Implication: All solubility and preparation steps for the complex must be performed in deoxygenated buffers.
Part 3: Validated Experimental Protocols
3.1 Synthesis of Sodium N-Methyl-D-Glucamine Dithiocarbamate (Na-MGD) Rationale: Commercial MGD can degrade over time. Fresh synthesis ensures maximum chelating efficiency. This protocol exploits the differential solubility in Ethanol vs. Water.
Reagents:
-
N-Methyl-D-glucamine (NMDG)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Absolute Ethanol[4]
-
Diethyl Ether
Workflow:
-
Dissolution: Dissolve 1 eq. of NMDG in absolute ethanol (warm slightly if necessary, then cool to 4°C).
-
Basification: Add 1 eq. of NaOH (dissolved in minimal ethanol) to the NMDG solution.
-
Reaction: Add 1.1 eq. of CS₂ dropwise while stirring in an ice bath.
-
Observation: The solution will turn yellow/orange, and a white/pale-yellow precipitate (Na-MGD) will form as the dithiocarbamate is generated (insoluble in EtOH).
-
-
Purification: Filter the precipitate. Wash 3x with cold Diethyl Ether (removes unreacted CS₂ and impurities).
3.2 Preparation of (MGD)₂-Fe²⁺ Spin Trap Solution Rationale: This protocol creates a self-validating system where the lack of precipitation confirms ligand stability, and the color change confirms complexation.
Figure 2. Step-by-step preparation of the aqueous spin trap solution.
Detailed Steps:
-
Degassing: Purge distilled water with Nitrogen or Argon gas for at least 30 minutes. Crucial: Oxygen causes Fe²⁺ oxidation.
-
Ligand Solution: Dissolve Na-MGD in degassed water (typically 50–250 mM). The solution should be clear and colorless.
-
Iron Solution: Dissolve FeSO₄·7H₂O in degassed water (typically 10–50 mM).
-
Complexation: Mix the two solutions at a molar ratio of 5:1 (MGD:Fe) .
-
Why 5:1? Excess MGD ensures all Iron is chelated and maintains the equilibrium towards the complex, preventing free Iron toxicity or precipitation.
-
Result: A clear, light yellow-green solution. Darkening or brown precipitate indicates oxidation (Fe³⁺) or degradation.
-
Part 4: Troubleshooting & Best Practices
4.1 Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Turbidity/Precipitate | pH < 7 (Acidic Decomposition) | Check buffer pH. Ensure Na-MGD stock is slightly alkaline. |
| Brown/Dark Color | Oxidation (Fe³⁺ formation) | Insufficient degassing. Prepare fresh under inert atmosphere. |
| No EPR Signal | Ligand Decomposition | Old stock. Dithiocarbamates degrade over months even in freezers. Resynthesize. |
| Insoluble in Ethanol | Normal Behavior | Do not try to dissolve Na-MGD in ethanol; use water. |
4.2 pH Adjustment If buffering is required (e.g., for biological assays), use HEPES or Phosphate buffers at pH 7.4 . Avoid acidic buffers (Acetate, Citrate pH < 6).
-
Tip: Always add the MGD solution to the buffer after ensuring the buffer pH is correct.
References
-
Komarov, A. M., & Lai, C. S. (1995). Detection of nitric oxide production in mice by spin-trapping electron paramagnetic resonance spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1272(1), 29-36.
-
Tsuchiya, K., et al. (1999). Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD. Free Radical Biology and Medicine, 27(3-4), 347-355.
- Kotake, Y., et al. (1996). Iron-N-methyl-D-glucamine dithiocarbamate complex ((MGD)2/Fe) as a water-soluble spin trap for nitric oxide. Nitric Oxide: Principles and Actions, Academic Press.
-
BenchChem. Protocol for Synthesis of Sodium N-methyl-D-glucamine Dithiocarbamate (NaMGD).
-
Shinobu, L. A., et al. (1984). Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication. Acta Pharmacologica et Toxicologica, 54(3), 189-196.
Sources
Methodological & Application
Application Note & Protocol Guide: Synthesis of Mononitrosyl-Iron Complexes (MNIC) with N-Methyl-D-Glucamine Dithiocarbamate (MGD)
Introduction: The Significance of MNIC-MGD Complexes
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and neurodegeneration.[1][2] Its transient nature and low in vivo concentrations, however, make its direct detection and quantification a significant analytical challenge. To overcome this, researchers employ "spin trapping" techniques, which utilize agents that react with NO to form stable paramagnetic adducts detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[3]
Among the most effective aqueous-phase NO traps are iron complexes with N-methyl-D-glucamine dithiocarbamate (MGD). The resulting mononitrosyl-iron complexes (MNIC-MGD) are water-soluble, relatively stable, and exhibit a characteristic three-line EPR spectrum, making them ideal for quantifying NO in biological systems.[3][4][5] This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis of MNIC-MGD, intended for researchers, scientists, and drug development professionals aiming to accurately measure NO in vitro and in vivo.
The Chemistry of MNIC-MGD Formation
The formation of the detectable MNIC-MGD adduct, [(MGD)2-Fe(II)-NO], is a multi-step process rooted in coordination chemistry. The core principle involves the creation of a ferrous iron-MGD complex that readily binds to nitric oxide.
-
Step 1: Formation of the NO Trap. The process begins with the chelation of a ferrous iron (Fe²⁺) ion by two molecules of the MGD ligand. MGD acts as a bidentate ligand, coordinating to the iron center through its two sulfur atoms. This forms the square planar complex [(MGD)2-Fe(II)], which is the active "spin trap."
-
Step 2: Nitric Oxide Binding. The [(MGD)2-Fe(II)] complex readily reacts with nitric oxide. The NO molecule binds to the iron center, forming a stable, paramagnetic mononitrosyl-iron complex.[6] This final adduct is what is measured by EPR spectroscopy.
A critical aspect of this chemistry is maintaining the iron in its ferrous (Fe²⁺) state. The ferric (Fe³⁺) form can also be complexed by MGD, forming [(MGD)3-Fe(III)], but this complex is EPR-silent and does not effectively trap NO in the same manner.[7] Furthermore, the Fe(II)-MGD complex is susceptible to air oxidation.[6] Therefore, synthesis must often be performed under anaerobic conditions, or a reducing agent must be used.
Figure 2: Step-by-step experimental workflow for MNIC-MGD synthesis.
Characterization and Data Interpretation
The primary method for the characterization and quantification of the MNIC-MGD complex is low-temperature X-band EPR spectroscopy.
-
Expected EPR Spectrum: The paramagnetic [(MGD)₂-Fe(II)-NO] complex (an S=1/2 species) exhibits a characteristic axially symmetric EPR signal. [8]This signal is defined by two primary g-values: g⊥ ≈ 2.04 and g∥ ≈ 2.02. At low temperatures (e.g., 77 K), this manifests as a distinct triplet signal, with a prominent central peak and two smaller satellite peaks. [3]* Quantification: The concentration of the MNIC-MGD complex, and thus the amount of NO trapped, can be determined by double integration of the EPR signal and comparison against a known standard, such as a stable radical (e.g., TEMPO) or a pre-synthesized MNIC-MGD standard.
| Parameter | Typical Value / Observation | Rationale & Significance |
| Reagent Ratio | 5:1 to 10:1 (MGD:Fe) | Ensures complete complexation of Fe²⁺ and enhances trap stability. |
| pH | 7.0 - 7.4 | Dithiocarbamates are unstable in acidic conditions; physiological pH is optimal. [3] |
| Atmosphere | Anaerobic (N₂ or Ar) | Prevents oxidation of Fe²⁺ to the EPR-silent Fe³⁺ state. [6] |
| EPR g-values | g⊥ ≈ 2.04, g∥ ≈ 2.02 | The characteristic signature of the MNIC-MGD adduct, confirming successful NO trapping. |
| EPR Signal Shape | Axial triplet | Confirms the formation of the specific mononitrosyl iron complex. |
Troubleshooting and Key Considerations
-
No EPR Signal: This is most commonly due to the oxidation of the iron. Ensure all buffers are thoroughly deoxygenated and that the synthesis is performed under an inert atmosphere. Consider adding sodium dithionite to reduce any oxidized species. [9]* Weak EPR Signal: The concentration of NO in the sample may be very low, or the trap may have degraded. Ensure the MGD ligand is fresh and properly stored. The sensitivity of NO detection can be enhanced by accounting for any EPR-silent fraction of the iron complexes. [10]* Interference: Superoxide and peroxynitrite can react with and degrade the MNIC-MGD complex, leading to an underestimation of NO. [10]The presence of nitrite can also react with the Fe(II)-MGD complex to form NO, potentially leading to an overestimation. [7]These potential artifacts must be considered when interpreting results from complex biological systems.
-
In Vivo Stability: When used in vivo, MNIC-MGD complexes can be metabolized and decomposed over time. [11]Kinetic studies are therefore crucial for accurate interpretation of in vivo NO production.
References
-
Mikoyan, V.D., et al. (2008). Estimation of nitric oxide level in vivo by microdialysis with water-soluble iron-N-methyl-D-dithiocarbamate complexes as NO traps: a novel approach to nitric oxide spin trapping in animal tissues. Nitric Oxide, 19(4), 338-44. [Link]
-
Fujii, S., et al. (2002). In vivo detection of nitric oxide distribution in mice. Magnetic Resonance in Medical Sciences, 1(2), 89-95. [Link]
-
Vanin, A.F., et al. (2020). Physico-Chemistry of Dinitrosyl Iron Complexes as a Determinant of Their Biological Activity. Molecules, 25(24), 5986. [Link]
-
Kalyanaraman, B., et al. (2014). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 1186, 1-19. [Link]
-
Kleschyov, A.L., et al. (2007). Representative EPR spectra of nitrosyl-iron complexes. Nitric Oxide Biology and Chemistry, 16(2), 225-239. [Link]
-
Tsuchiya, K., et al. (1999). Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD. Free Radical Biology and Medicine, 27(1-2), 1-8. [Link]
-
Serezhenkov, V.A., et al. (2008). Decomposition of water-soluble mononitrosyl iron complexes with dithiocarbamates and of dinitrosyl iron complexes with thiol ligands in animal organisms. Nitric Oxide, 18(4), 253-60. [Link]
-
Timoshin, A.A., et al. (2021). Protective Effect of Dinitrosyl Iron Complexes Bound with Hemoglobin on Oxidative Modification by Peroxynitrite. Antioxidants, 11(1), 1. [Link]
-
Tsuchiya, K., et al. (2000). Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite. Journal of Biological Chemistry, 275(4), 2321-6. [Link]
-
Van der Loo, B., et al. (2001). Antioxidant capacity of mononitrosyl-iron-dithiocarbamate complexes: implications for NO trapping. Free Radical Biology and Medicine, 30(8), 861-71. [Link]
-
Sharma, J.N., et al. (2020). Nitric oxide detection methods in vitro and in vivo. Journal of Experimental and Clinical Medicine, 12(1), 1-9. [Link]
-
Vanin, A.F., et al. (1997). Complexes of Fe2+ with diethyldithiocarbamate or N-methyl-D-glucamine dithiocarbamate as traps of nitric oxide in animal tissues: comparative investigations. Biochimica et Biophysica Acta, 1336(2), 225-34. [Link]
-
Vanin, A.F., & Serezhenkov, V.A. (2018). EPR Characterization of Dinitrosyl Iron Complexes with Thiol-Containing Ligands as an Approach to Their Identification in Biological Objects: An Overview. Biological Trace Element Research, 184(1), 1-11. [Link]
-
ScienceDirect. (n.d.). Sodium Dithionite. ScienceDirect Topics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Zhang, L., et al. (2019). Nitric Oxide, Iron and Neurodegeneration. Frontiers in Neuroscience, 13, 124. [Link]
-
Wikipedia. (n.d.). Sodium dithionite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]
-
Olaru, A., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia, 2(1), 496-511. [Link]
-
Han, J.E., et al. (2015). PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. Organic syntheses, 92, 293-305. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Nitric Oxide, Iron and Neurodegeneration [frontiersin.org]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo detection of nitric oxide distribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexes of Fe2+ with diethyldithiocarbamate or N-methyl-D-glucamine dithiocarbamate as traps of nitric oxide in animal tissues: comparative investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physico-Chemistry of Dinitrosyl Iron Complexes as a Determinant of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of nitric oxide level in vivo by microdialysis with water-soluble iron-N-methyl-D-dithiocarbamate complexes as NO traps: a novel approach to nitric oxide spin trapping in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant capacity of mononitrosyl-iron-dithiocarbamate complexes: implications for NO trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decomposition of water-soluble mononitrosyl iron complexes with dithiocarbamates and of dinitrosyl iron complexes with thiol ligands in animal organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Measurement of Nitric Oxide Synthase (NOS) Activity via Fe-MGD Spin Trapping
Executive Summary & Technical Rationale
Direct detection of Nitric Oxide (NO) in biological systems is notoriously difficult due to its short half-life (
Electron Paramagnetic Resonance (EPR) spin trapping remains the "Gold Standard" for direct NO detection. This protocol focuses on the Iron-N-methyl-D-glucamine dithiocarbamate (Fe-MGD) complex.[1][2][3] Unlike the hydrophobic Fe-DETC trap (used for lipid membranes), Fe-MGD is highly water-soluble, making it the superior choice for measuring extracellular NO release in plasma, urine, and tissue homogenates without the need for organic solvent extraction.
Key Technical Advantage: The
Mechanism of Action
The method relies on the chelation of ferrous iron (
Mechanistic Pathway (Graphviz)
Figure 1: The reaction pathway from L-Arginine catalysis to stable EPR signal generation.
Materials & Reagent Preparation
Critical Causality: The success of this assay depends entirely on maintaining the iron in the ferrous (
Reagents
-
MGD (N-methyl-D-glucamine dithiocarbamate): Sodium salt.[5]
-
Iron(II) Sulfate Heptahydrate (
): Must be fresh; yellow/brown crystals indicate oxidation (discard). -
Sodium Hydrosulfite (Dithionite): Optional reducing agent for stock stability.
-
Chelex-100 Resin: To remove adventitious transition metals from buffers.
Protocol: Preparation of the Spin Trap (Fe-MGD)
Stoichiometry: A 1:5 to 1:10 ratio of Fe:MGD is recommended. Excess MGD ensures all iron is chelated, preventing free iron toxicity and precipitation.
-
Buffer Prep: Prepare PBS (pH 7.4) treated with Chelex-100. Bubble with
or Argon gas for 30 minutes to remove dissolved oxygen. -
MGD Stock (50 mM): Dissolve MGD in deoxygenated PBS.
-
Iron Stock (10 mM): Dissolve
in deoxygenated water. Note: Acidifying slightly (pH 5-6) helps stability, but mixing with MGD must happen at neutral pH. -
Complex Formation: Immediately prior to use, mix the MGD and Iron stocks.
-
Visual Check: The solution should be light green/clear. A brown/orange tint indicates oxidation to
.
-
Experimental Protocols
A. In Vitro: Measuring NOS in Cell Lysates/Supernatants
Application: Macrophages (RAW 264.7), Endothelial Cells (HUVEC).
-
Stimulation: Induce NOS expression (e.g., LPS/IFN-
for iNOS) in culture media for 12-24 hours. -
Trap Addition: Replace media with buffer containing 1 mM Fe-MGD complex .
-
Why? Serum proteins can compete for iron or cause precipitation.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Collection: Collect supernatant or scrape cells into the buffer.
-
Freezing: Transfer to EPR quartz tubes or flat cells. Flash freeze in liquid nitrogen if not measuring immediately.
B. In Vivo: Systemic NO Detection in Rodents
Application: Septic shock models, hypertension studies.
-
Dosage:
-
MGD: 300-400 mg/kg (subcutaneous).
-
FeSO4: 50-60 mg/kg (subcutaneous).
-
Technique: Inject MGD and Fe separately at different sites to form the complex in the blood, OR co-inject a pre-mixed complex (risk of oxidation in syringe). The separate injection method often yields higher survival rates.
-
-
Timepoint: Wait 30-60 minutes for equilibration and trapping.
-
Sampling:
-
Blood: Draw blood into heparinized syringes. Transfer to EPR capillaries.
-
Tissue: Harvest liver/kidney, mince quickly in cold buffer containing excess MGD (to prevent trap dissociation), and load into tubes.
-
-
Control: Pre-treat a cohort with L-NAME (50 mg/kg), a non-selective NOS inhibitor, to validate the signal is NOS-derived.
Data Acquisition & Analysis
EPR Spectrometer Settings (X-Band)
These settings are optimized to resolve the triplet hyperfine structure while minimizing noise.
| Parameter | Setting | Rationale |
| Microwave Frequency | 9.4 - 9.8 GHz | Standard X-Band range. |
| Microwave Power | 10 - 20 mW | High enough for signal, low enough to avoid saturation. |
| Modulation Frequency | 100 kHz | Standard for continuous wave EPR. |
| Modulation Amplitude | 2.0 - 3.0 Gauss | Matches the linewidth of the NO signal; maximizes S/N ratio. |
| Time Constant | 80 - 160 ms | Filters high-frequency noise. |
| Scan Range | 80 - 100 Gauss | Centered at |
Signal Interpretation
The Fe-MGD-NO complex exhibits a characteristic triplet signal due to the interaction of the unpaired electron with the
Isotope Validation (The Ultimate Control):
To prove the NO is derived from Arginine, use
-
Result: The triplet (
) collapses into a doublet ( ). This shift confirms the biological origin of the nitrogen atom.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for In Vivo NO detection.
Troubleshooting & Pitfalls
-
Signal Absence:
-
Cause: Oxidation of
to before trapping. -
Fix: Ensure strict anaerobic prep. Add 1 mM sodium dithionite to the stock if necessary.
-
-
Background Noise:
-
Cause: Trace metals (Cu, Mn) in buffers.
-
Fix: Use Chelex-100 treated water and diethylenetriaminepentaacetic acid (DTPA) as a secondary chelator for background metals (though be careful not to strip Fe from MGD).
-
-
Nitrite Interference:
-
Issue: Fe-MGD can reduce nitrite (
) to NO under acidic conditions, creating a false positive. -
Control: Maintain neutral pH (7.4). Run a "Nitrite-only" control without cells/enzyme to quantify baseline chemical conversion.
-
References
-
Komarov, A., et al. (1993). "In vivo spin trapping of nitric oxide in mice."[4] Biochemical and Biophysical Research Communications. Link
-
Vanin, A. F., et al. (2002). "Iron dithiocarbamate as spin trap for nitric oxide detection: pitfalls and successes."[7] Methods in Enzymology. Link
-
Lai, C. S., & Komarov, A. M. (1994). "Spin trapping of nitric oxide produced in vivo in septic-shock mice." FEBS Letters. Link
-
Fujii, H., & Berliner, L. J. (2004). "In vivo spin trapping of nitric oxide."[8] Antioxidants & Redox Signaling.[3] Link
-
Kleschyov, A. L., et al. (2000). "Electron paramagnetic resonance detection of nitric oxide in human blood." Biochemical and Biophysical Research Communications. Link
Sources
- 1. Detection of nitric oxide production in mice by spin-trapping electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spin trapping of nitric oxide by ferro-chelates: kinetic and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo spin trapping of nitric oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 8. In vivo spin trapping of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fe-MGD Injection Protocols for In Vivo NO Detection in Septic Shock Models
This Application Note is designed for researchers utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to quantify nitric oxide (NO) dynamics in murine models of septic shock. It synthesizes established protocols (Komarov, Vanin, Lai) into a standardized, high-integrity workflow.
Executive Summary
Nitric oxide (NO) overproduction via Inducible Nitric Oxide Synthase (iNOS) is a hallmark of septic shock. However, NO’s short half-life (<1s) makes direct detection impossible. The Fe-MGD (Iron-N-methyl-D-glucamine dithiocarbamate) spin trapping technique overcomes this by chelating NO into a stable, paramagnetic mononitrosyl-iron complex [(MGD)₂-Fe²⁺-NO] . This protocol details the anaerobic preparation, stoichiometric optimization, and administration of Fe-MGD to maximize signal-to-noise ratio (SNR) while minimizing iron-induced toxicity in septic animals.
Mechanism of Action
The detection system relies on the high affinity of the hydrophobic dithiocarbamate-iron complex for NO. Unlike other spin traps, Fe-MGD can be injected directly into living animals, where it traps NO in the extracellular fluid and tissues (liver, kidney, circulation).
Signal Generation Pathway
-
Complex Formation: Ferrous iron (Fe²⁺) binds two MGD ligand molecules.[1]
-
NO Trapping: The planar [(MGD)₂-Fe²⁺] complex binds NO axially.
-
Detection: The resulting adduct is paramagnetic (
) with a characteristic triplet hyperfine structure ( , G) detectable by EPR.
Figure 1: Mechanistic pathway of NO generation in sepsis and subsequent spin trapping by Fe-MGD.
Reagent Preparation (Critical Control Point)
The success of this protocol hinges on maintaining the iron in the ferrous (Fe²⁺) state. Oxidation to Fe³⁺ renders the complex inactive for NO binding. Strict anaerobic conditions are mandatory.
Materials
-
MGD-Na: N-methyl-D-glucamine dithiocarbamate sodium salt.
-
FeSO₄ · 7H₂O: Ferrous sulfate heptahydrate.
-
Solvent: Sterile water or saline (0.9% NaCl).
-
Gas: Nitrogen (N₂) or Argon (Ar) gas for bubbling.
Formulation Protocol (Standard 10 mL Batch)
This formulation targets a 1:5 Molar Ratio (Fe:MGD) . Excess MGD is required to ensure all iron is chelated, preventing free iron toxicity which can exacerbate septic shock mortality.
| Component | Concentration (Stock) | Mass / Volume | Final Conc. in Injectate |
| FeSO₄ · 7H₂O | -- | 55.6 mg | 20 mM |
| MGD-Na | -- | 293.3 mg | 100 mM |
| Sterile Water | -- | 10.0 mL | -- |
Step-by-Step Preparation[2]
-
Deoxygenation: Bubble sterile water with N₂ gas for at least 30 minutes to remove dissolved oxygen.
-
Ligand Dissolution: Dissolve MGD-Na in the deoxygenated water under a continuous N₂ stream. The solution should be clear/colorless.
-
Iron Addition: Add the FeSO₄ solid directly to the MGD solution while vortexing or stirring under N₂.
-
Observation: The solution will turn a dark olive-green/brown color.
-
-
pH Check: Verify pH is between 7.2 – 7.6. If too acidic, adjust carefully with deoxygenated NaOH.
-
Filtration: Rapidly filter through a 0.22 µm syringe filter (if sterility is required) into a sealed, N₂-purged vial.
-
Usage Window: Use immediately (within 15 minutes). Do not store.
Animal Protocol: Septic Shock Model
This protocol is optimized for C57BL/6 mice (20–25g). Adjust volumes linearly for rats.
Phase 1: Sepsis Induction
-
Model A: Endotoxemia (LPS)
-
Agent: Lipopolysaccharide (E. coli O111:B4 or O55:B5).
-
Dose: 10 mg/kg (Intraperitoneal - IP).
-
Rationale: Induces rapid, high-level iNOS expression peaking at 6–12 hours.
-
-
Model B: CLP (Cecal Ligation and Puncture)
-
Procedure: Standard CLP surgery (50% cecum ligation, 21G needle puncture).
-
Rationale: Clinically relevant polymicrobial sepsis; iNOS peaks later (12–24 hours).
-
Phase 2: Fe-MGD Administration
Timing is critical. The spin trap must be present when NO levels are highest.
-
Timepoint: Inject Fe-MGD 30 minutes prior to the desired measurement timepoint (e.g., at T=5.5 hours post-LPS for a T=6h measurement).
-
Route: Subcutaneous (SC) is preferred for sustained release and lower acute toxicity compared to IV. IP is acceptable but may interact with LPS if given simultaneously (avoid simultaneous injection).
-
Dosage: 0.4 mmol/kg (based on Iron content).
-
Calculation: Using the 20 mM Fe / 100 mM MGD recipe above.
-
Injection Volume: 20 mL/kg.[2]
-
Example: For a 25g mouse, inject 0.5 mL of the prepared solution SC (nuchal region).
-
Phase 3: Sample Collection
-
Anesthesia: Anesthetize animal (Isoflurane or Ketamine/Xylazine) 30 minutes post-Fe-MGD injection.
-
Tissue Harvest:
-
Liver/Kidney: Rapidly excise, rinse in saline, blot dry, and freeze-clamp in liquid nitrogen immediately. Mince frozen tissue into small chunks suitable for EPR tubes.
-
Blood: Collect via cardiac puncture into heparinized syringes. Transfer to EPR capillaries and freeze immediately.
-
-
Storage: Store at -80°C. Samples are stable for weeks if kept strictly frozen.
Figure 2: Experimental timeline for LPS-induced sepsis model. For CLP, adjust T=0 to T=12-18h.
EPR Measurement & Data Analysis
Spectrometer Settings (X-Band)
Perform measurements at Liquid Nitrogen temperature (77 K) using a finger dewar or variable temperature unit. Room temperature measurement is possible for blood but less sensitive.
-
Microwave Frequency: ~9.4 GHz (X-band)
-
Microwave Power: 10 – 20 mW (Avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 3 – 5 Gauss
-
Time Constant: 164 ms
-
Sweep Width: 100 Gauss
Signal Interpretation[4]
-
g-factor:
[1][5][4] -
Hyperfine Splitting:
Gauss. -
Quantification: Double integrate the triplet signal. Compare against a standard curve generated using known concentrations of NO donor (e.g., SNAP or NONOate) mixed with Fe-MGD.
Troubleshooting
-
No Signal:
-
Check iNOS induction (Western blot).
-
Ensure Fe-MGD was anaerobic. If solution was brown/orange (Fe³⁺) rather than green (Fe²⁺), the trap failed.
-
-
Background Signals:
-
Cu-Ceruloplasmin (
) can overlap. Subtract background using a control mouse (LPS treated, no Fe-MGD). -
High-spin heme iron (
) indicates blood contamination or tissue heme.
-
References
-
Komarov, A. M., et al. "In vivo spin trapping of nitric oxide in mice." Biochemical and Biophysical Research Communications, vol. 195, no. 3, 1993, pp. 1191-1198.
-
Lai, C. S., & Komarov, A. M. "Spin trapping of nitric oxide produced in vivo in septic-shock mice." FEBS Letters, vol. 345, no. 1, 1994, pp. 120-124.
-
Vanin, A. F., et al. "Iron-dithiocarbamate as spin trap for nitric oxide detection." Nitric Oxide, vol. 1, no.[3][6][7] 3, 1997, pp. 191-203.
-
Fujii, S., et al. "In vivo imaging of spin-trapped nitric oxide in rats with septic shock: MRI spin trapping." Magnetic Resonance in Medicine, vol. 42, no. 2, 1999, pp. 235-239.
-
Tsuchiya, K., et al. "Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite." Journal of Biological Chemistry, vol. 275, no. 3, 2000, pp. 1551-1556.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo nitric oxide detection in the septic rat brain by electron paramagnetic resonance. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Spin trapping of nitric oxide produced in vivo in septic-shock mice - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing anaerobic MGD solutions for hypoxia studies
Application Note: Anaerobic Preparation of Fe(II)-MGD Spin Traps for Hypoxia Studies
Part 1: Executive Summary & Scientific Rationale
The Challenge:
In hypoxia studies, the quantification of Nitric Oxide (NO) is critical but notoriously difficult due to its short half-life (< 2 seconds in vivo). Electron Paramagnetic Resonance (EPR) spectroscopy using the spin-trap Iron(II)-N-methyl-D-glucamine dithiocarbamate , denoted as
However, the validity of this method rests entirely on the oxidation state of the iron. The
-
Consequence 1:
cannot bind NO effectively in this configuration, leading to false negatives. -
Consequence 2: The oxidation of the complex generates superoxide radicals (
), creating oxidative stress artifacts that confound hypoxia data.
The Solution: This protocol details a rigorous anaerobic preparation workflow . By strictly excluding oxygen during the complexation of Fe(II) and MGD, we ensure high spin-trap efficiency and eliminate oxidative artifacts.
Part 2: The Chemistry of the Trap
Understanding the reaction pathway is essential for troubleshooting. The goal is to stabilize the ferrous (
Mechanism of Action & Failure Modes
Figure 1: The competition between successful NO trapping (Green path) and oxidative degradation (Red path). Oxygen exclusion prevents the red pathway.
Part 3: Materials & Equipment
Reagents:
-
MGD Sodium Salt: (N-methyl-D-glucamine dithiocarbamate).[2][3][4][5] High purity (>99%).
-
Iron(II) Sulfate Heptahydrate (
): Must be fresh. Green crystals indicate Fe(II); yellow/brown crust indicates oxidation—discard if yellow. -
Water: Ultra-pure (Milli-Q), resistivity 18.2 MΩ·cm.
-
Inert Gas: High-purity Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and blankets the solution.
Hardware:
-
Schlenk line or Glove box (Ideal).
-
If unavailable: Sealed vials with rubber septa and gas-tight syringes (Hamilton type).
-
Ice bath.
Part 4: Detailed Protocol
Stoichiometry Strategy: We utilize a 1:5 ratio of Iron to MGD .
-
Why? Excess MGD ensures all free iron is chelated. Free iron is toxic to cells (Fenton chemistry) and can precipitate.
-
Target Concentration: Final mix typically 2 mM Fe / 10 mM MGD (or higher for in vivo: 10 mM Fe / 50 mM MGD).
Step 1: Preparation of Degassed Water
Do not skip this step. Bubbling gas is insufficient; vacuum/purge cycles are required.
-
Place 50 mL of Milli-Q water in a septum-sealed vial.
-
Insert a needle connected to the Ar gas line (inlet) and a short vent needle (outlet).
-
Purge vigorously for 30 minutes.
-
Alternative (Schlenk Line): Freeze-pump-thaw cycle (3x) is the gold standard for absolute anaerobicity.
Step 2: Stock Solution Preparation (Anaerobic)
Perform all steps on ice to slow oxidation kinetics.
Solution A: MGD Stock (e.g., 50 mM)
-
Weigh MGD sodium salt into a vial.
-
Seal with a septum.
-
Purge the dry powder headspace with Ar for 2 minutes.
-
Inject degassed water (from Step 1) through the septum using a gas-tight syringe.
-
Vortex until dissolved. Solution should be clear/colorless.
Solution B: Iron Stock (e.g., 10 mM)
-
Weigh
into a separate vial. -
Seal and purge headspace with Ar.
-
Inject degassed water.
-
Critical Check: The solution must be pale green or colorless. If yellow/orange, oxidation has occurred—prepare fresh.
Step 3: Forming the Complex
The complex is formed immediately prior to use.
-
Using a gas-tight syringe, transfer the required volume of Solution B (Iron) into Solution A (MGD) .
-
Note: Always add Iron to MGD, not vice versa, to maintain ligand excess during mixing.
-
-
The mixture will turn a pale yellow/green .
-
Warning: Dark brown/black indicates immediate oxidation or contamination.
-
-
Keep the final solution under positive Ar pressure or in a sealed gas-tight syringe until injection.
Step 4: Experimental Application
-
In Vitro (Cells): Add the MGD-Fe complex to cells incubated in hypoxia. Final concentration in media is typically 0.5–1.0 mM (Fe basis).
-
In Vivo (Rodents): Inject subcutaneously (SC) or intraperitoneally (IP). The complex forms a pool in the tissue, trapping NO produced by NOS enzymes.
Part 5: Quality Control & Data Interpretation
Visual Validation:
| State | Color | Status | Action |
|---|---|---|---|
| Fe(II)-MGD (Anaerobic) | Pale Yellow / Light Green | Ready | Proceed to experiment. |
| Fe(III)-MGD (Oxidized) | Dark Brown / Orange | Compromised | Discard. High artifact risk. |
| Fe(II)-MGD-NO (Bound) | Dark Green / Brown | Positive | This is the signal (post-experiment). |
| Precipitate | Cloudy White | Failed | pH too low or Iron excess. Check pH > 7.4. |
EPR Signal Validation: The resulting spectrum is the "fingerprint" of the NO adduct.
Part 6: Workflow Visualization
Figure 2: Operational workflow. Speed and cold temperature between "Mix" and "Inject" are crucial to prevent auto-oxidation.
References
-
Komarov, A. M., et al. (1993). "In vivo spin trapping of nitric oxide in mice." Biochemical and Biophysical Research Communications. 195(3), 1191-1198. Link
-
Tsuchiya, K., et al. (1996).[8] "Sensitive quantitation of nitric oxide by EPR spectroscopy." Free Radical Biology and Medicine. 21(5), 733-737.[8] Link
-
Vanin, A. F., et al. (1998). "Iron-dithiocarbamate as spin trap for nitric oxide detection."[1][2][3][4][5][8][9][10] Methods in Enzymology. 268, 269-279. Link
-
Tsuchiya, K., et al. (2000).[4] "Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite." Journal of Biological Chemistry. 275(3), 1551-1556. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electron-paramagnetic resonance spectroscopy using N-methyl-D-glucamine dithiocarbamate iron cannot discriminate between nitric oxide and nitroxyl: implications for the detection of reaction products for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Spin trapping isotopically-labelled nitric oxide produced from [15N]L-arginine and [17O]dioxygen by activated macrophages using a water soluble Fe(++)-dithiocarbamate spin trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spin trapping nitric oxide from neuronal nitric oxide synthase: A look at several iron-dithiocarbamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing oxidation of Fe-MGD complex during sample preparation
Status: Operational | Topic: Preventing Oxidation in Spin Trapping | Ticket Priority: High
Welcome to the Fe-MGD (Iron-N-methyl-D-glucamine dithiocarbamate) Technical Support Center. This guide addresses the instability of the Fe(II)-MGD complex, a critical spin trap for detecting Nitric Oxide (NO) via Electron Paramagnetic Resonance (EPR).[1]
The primary failure mode in these experiments is the oxidation of Fe(II) to Fe(III) prior to NO trapping. Once oxidized, the iron cannot bind NO effectively to form the paramagnetic triplet species (
Module 1: The "Golden" Protocol (Best Practice)
Objective: Create a self-validating, anaerobic Fe-MGD system.
The Stoichiometric Rule
Never use a 1:1 ratio. The stability of the ferrous state relies on a ligand excess.
-
Standard Ratio: 1:5 to 1:10 (Fe : MGD).
-
Typical Concentrations: 1-2 mM Fe
/ 10-20 mM MGD.
Step-by-Step Preparation Workflow
Note: All steps must occur on ice or at 4°C.
-
Solvent Degassing (Critical):
-
Bubble ddH
O or HEPES buffer (pH 7.4) with Nitrogen (N ) or Argon gas for at least 30 minutes before adding any solids. -
Why: Dissolved oxygen is the primary reactant that destroys the trap.
-
-
Ligand Dissolution (MGD):
-
Dissolve MGD (sodium salt) in the degassed buffer first.
-
Maintain anaerobic headspace.
-
-
Iron Addition (Fe
):-
Add FeSO
(or FeCl ) to the MGD solution. -
Visual Check: The solution should turn a light yellow/green. A dark brown or cloudy precipitate indicates immediate oxidation to Fe(III) or formation of ferric hydroxides.
-
-
Injection/Usage:
-
If using in vivo (mice), inject immediately.
-
If using in vitro, keep the headspace purged with N
until the moment of reaction.
-
Workflow Visualization
Caption: Optimized workflow for Fe-MGD preparation emphasizing anaerobic priority and ligand order.
Module 2: Troubleshooting Tickets (Symptom-Based)
Ticket #001: "I see no signal, even with a positive control (NO donor)."
Diagnosis: Your trap oxidized before it encountered NO. Root Cause: Fe(II) auto-oxidized to Fe(III) during the mixing phase. Fe(III)-MGD does not bind NO effectively to form the paramagnetic species. Corrective Action:
-
Check Gas Lines: Ensure your N
source is high purity and lines are not permeable to O (use copper or stainless steel tubing if possible, or short Tygon lines). -
Verify Reagents: FeSO
is hygroscopic and oxidizes in the bottle. If the solid crystals are yellow/orange instead of pale green/blue, discard the reagent. -
Increase MGD: Shift ratio to 1:10. Excess MGD helps stabilize the ferrous state.
Ticket #002: "I see a signal in my negative control (no NO synthase)."
Diagnosis: The "Nitrite Artifact."
Root Cause: Fe(II)-MGD is a reducing agent. It can reduce trace Nitrite (NO
-
pH Check: This reaction is acid-catalyzed. Ensure your buffer is strictly pH 7.4 or slightly higher (pH 7.6). Avoid acidic environments.
-
Chelator Control: Add a specific scavenger or use Fe(III)-MGD as a control (which reacts with NO but doesn't reduce Nitrite as easily, though complex redox cycling can still occur).
-
Reference: See Tsuchiya et al. (2000) regarding the nitrite reduction artifact.
Ticket #003: "The signal decays rapidly during measurement."
Diagnosis: Superoxide interference.
Root Cause: The Fe-MGD complex itself can generate superoxide (O
-
SOD Addition: Add Superoxide Dismutase (SOD) (50-100 U/mL) to the reaction mixture. This scavenges superoxide, preserving the NO for the Fe-MGD trap.
-
Temperature: Keep samples on ice until the exact moment of EPR tuning.
Module 3: Advanced Mechanisms & Data
The "Danger Cycle" of Oxidation
Understanding why the prep fails is key to preventing it. The diagram below illustrates how Oxygen acts as a double-agent: it oxidizes the trap and generates artifacts.
Caption: The Auto-oxidation loop. Oxygen converts Active Fe(II) to Inactive Fe(III) and generates Superoxide, which scavenges NO.
Summary of Critical Parameters
| Parameter | Recommended Range | Consequence of Deviation |
| Fe:MGD Ratio | 1:5 to 1:10 | < 1:5: Rapid oxidation, precipitation. > 1:20: Possible cytotoxicity (in vivo). |
| pH | 7.4 - 7.6 | < 7.0: High rate of Nitrite |
| Temperature | 0°C - 4°C | Room Temp: Accelerates auto-oxidation 10x. |
| Time | Use within 15 mins | Signal degradation; background accumulation. |
References
-
Komarov, A. M., et al. (1993). In vivo spin trapping of nitric oxide in mice. Biochemical and Biophysical Research Communications, 195(3), 1191-1198.
-
Tsuchiya, K., et al. (2000).[1] Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite.[2][3][4] Journal of Biological Chemistry, 275(2), 1551-1556.
-
Vanin, A. F., et al. (1998). Iron-dithiocarbamate as spin trap for nitric oxide detection.[2][3][4][5][6][7] Methods in Enzymology, 290, 272-280.
-
Lai, C. S., & Komarov, A. M. (1994). Spin trapping of nitric oxide produced in vivo in septic-shock mice.[3] FEBS Letters, 345(1), 120-124.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Protonation of nitrite is an obligatory stage in the generation of nitric oxide from nitrite in biological systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct measurement of nitric oxide generation from nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner: applications in identifying nitrogen monoxide products from nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Stabilizing Fe-MGD-NO Adducts
Welcome to the Advanced EPR Spin Trapping Support Center. Current Status: Operational Support Lead: Senior Application Scientist (EPR/Biophysics Division)
Executive Summary
The detection of Nitric Oxide (NO) in aqueous biological systems using Iron-N-methyl-D-glucamine dithiocarbamate (Fe-MGD) is a gold-standard technique due to the high water solubility of the MGD ligand. However, the resulting [(MGD)₂-Fe²⁺-NO] complex is thermodynamically stable but kinetically vulnerable to oxidation (superoxide) and acid hydrolysis .
This guide replaces generic protocols with a causality-driven troubleshooting framework. Our goal is to transition your experimental setup from "detecting signal" to "quantifying stable adducts."
Module 1: Formulation & Preparation (The Foundation)
The "Golden Ratio" Directive
A common failure point is an insufficient MGD:Fe molar ratio. Free Iron (Fe²⁺) is a catalyst for the Fenton reaction, generating hydroxyl radicals that destroy your NO signal. You must maintain a ligand-excess environment.
Recommended Protocol:
-
Molar Ratio: 5:1 to 10:1 (MGD:Fe).
-
Iron Source: Ferrous Sulfate (
) or Ammonium Ferrous Sulfate (Mohr's Salt). Avoid Ferric ( ) salts unless using a strong reductant (Na₂S₂O₄), which introduces bubbling artifacts.
Step-by-Step Anaerobic Synthesis
Note: Oxygen is the primary enemy. It oxidizes the Fe²⁺-MGD complex to the EPR-silent Fe³⁺ form.
-
Ligand Solubilization: Dissolve MGD (Sodium Salt) in degassed ultrapure water.
-
Tech Note: While MGD is water-soluble, preparing a high-concentration stock (e.g., 100 mM) in argon-purged water is critical.
-
-
Iron Addition: Add Fe²⁺ source only after the MGD is fully dissolved and the solution is deoxygenated.
-
Why? Adding Iron to oxygenated water before chelation leads to immediate formation of insoluble Iron(III)-hydroxides.
-
-
The "Straw" Color Check: A successful Fe-MGD complex is a clear, light straw-yellow/green solution. A dark brown or turbid solution indicates oxidation or precipitation.
Figure 1: Critical workflow for anaerobic preparation of Fe-MGD. Note that Iron is added last to prevent oxidation prior to chelation.
Module 2: Environmental Controls (Buffer & pH)
The Buffer Selection Rule: HEPES > PBS
Many researchers default to Phosphate Buffered Saline (PBS), which is detrimental for iron-based spin traps.
| Parameter | Phosphate Buffer (PBS) | HEPES Buffer | Verdict |
| Iron Interaction | High affinity. Forms insoluble | Low affinity. Minimal interference with Fe-MGD. | Use HEPES |
| pH Stability | Good, but precipitation risk increases at pH > 7.0. | Excellent buffering at pH 7.4 - 7.6. | Use HEPES |
| Metal Chelation | Competes with MGD for Iron. | Non-coordinating zwitterion. | Use HEPES |
The pH Stability Window
Dithiocarbamates (the functional group in MGD) are acid-labile .
-
pH < 5.0: Rapid hydrolysis of the N-C bond. The complex falls apart into Carbon Disulfide (
) and amine. -
pH > 8.0: Increased risk of Iron hydroxide precipitation (
). -
Target: pH 7.4 to 7.6 is the thermodynamic sweet spot for stability.
Module 3: Troubleshooting Guide
Issue 1: "My Signal Fades Rapidly (Decay < 10 mins)"
Diagnosis: Superoxide (
-
Add SOD: Supplement the buffer with Superoxide Dismutase (SOD) (50–100 U/mL). This extends the half-life of the adduct significantly.
-
Check Oxygen: Ensure the sample is sealed in a capillary tube or flat cell immediately.
Issue 2: "I See a Signal in My Negative Control"
Diagnosis: Pseudo-NO Generation (Artifacts). Mechanism:
-
Nitrite Reduction: At lower pH (< 7.0), Fe²⁺ can reduce trace Nitrite (
) to NO, creating a false positive. -
Hydroxyurea Oxidation: If using Hydroxyurea, Fe-MGD can catalyze its oxidation to NO in the presence of oxygen.[1] Corrective Action:
-
Maintain pH strictly at >7.4.
-
Use chelating resin (Chelex-100) to remove trace transition metals (Cu, Mn) from buffers, as they catalyze background redox cycles.
Issue 3: "The Solution is Cloudy/Precipitated"
Diagnosis: Phosphate Interference or Low Ligand Ratio. Corrective Action:
-
Switch to Krebs-HEPES buffer.
-
Increase MGD concentration to achieve a 10:1 ratio.
Figure 2: The three primary pathways of signal degradation: Oxidation, Acid Hydrolysis, and Competitive Precipitation.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I freeze the Fe-MGD complex for later use? A: No. The Fe-MGD complex is thermodynamically unstable over long periods.
-
Best Practice: Store MGD powder or concentrated MGD stock (in water/ethanol) at -20°C. Prepare the Iron solution fresh daily. Mix them immediately before the experiment.
Q: Why do I see bubbling when I use Sodium Dithionite (
-
Alternative: Use a high MGD:Fe ratio and anaerobic preparation to avoid the need for excess dithionite.
Q: Is this method applicable for in vivo detection? A: Yes, but with caveats. Fe-MGD is water-soluble and can be injected subcutaneously (MGD) and intraperitoneally (Fe). However, the complex binds NO irreversibly in the blood, potentially altering the hemodynamics of the animal (the "sink" effect).
References
-
Komarov, A. M., et al. (1993). In vivo spin trapping of nitric oxide in mice. Biochemical and Biophysical Research Communications. Link
- Significance: Establishes the foundational protocol for Fe-MGD spin trapping and the characteristic triplet EPR signal ( ).
-
Lai, C. S., & Komarov, A. M. (1994). Spin trapping of nitric oxide produced in vivo in septic-shock mice. FEBS Letters. Link
- Significance: Demonstrates the application of the technique in inflammatory models and stability in biological fluids.
-
Tsuchiya, K., et al. (1999). Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD. Free Radical Biology and Medicine.[2] Link
- Significance: Critical paper detailing the artifacts (Hydroxyurea oxidation)
-
Komarov, A. M., et al. (2000).[2] Electron-paramagnetic resonance spectroscopy using N-methyl-D-glucamine dithiocarbamate iron cannot discriminate between nitric oxide and nitroxyl.[3] Free Radical Biology and Medicine.[2] Link
- Significance: Discusses specificity and the redox dependence of the trap.
-
Vanin, A. F. (2016). Dinitrosyl iron complexes with thiol-containing ligands as a "working form" of endogenous nitric oxide. Nitric Oxide.[2][4] Link
- Significance: Provides broader context on Iron-NO chemistry and stability comparisons.
Sources
- 1. Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner: applications in identifying nitrogen monoxide products from nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron-paramagnetic resonance spectroscopy using N-methyl-D-glucamine dithiocarbamate iron cannot discriminate between nitric oxide and nitroxyl: implications for the detection of reaction products for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
Technical Support Center: MGD-Fe Spin Trapping for Nitric Oxide
Topic: Troubleshooting Weak EPR Triplet Signals
Status: Operational Support Tier: Level 3 (Senior Application Scientist)
System Overview & Mechanism
The Trap: The N-methyl-D-glucamine dithiocarbamate (MGD) spin trap is a hydrophilic chelator designed specifically to stabilize Iron(II) (
The Signal: The active trapping complex is
-
EPR Signature: A characteristic isotropic triplet (1:1:1 intensity ratio).
-
Physics: Interaction between the unpaired electron and the
nucleus ( ). -
Key Parameters:
; Hyperfine splitting constant Gauss ( mT).[1]
Diagnostic Triage (Visual Workflow)
Before adjusting instrument parameters, verify the chemical integrity of your trap using the workflow below.
Figure 1: Diagnostic decision tree for isolating the root cause of signal loss in aqueous spin trapping.
Troubleshooting Guides & FAQs
Issue 1: "I see a signal, but it's extremely weak and noisy."
Root Cause A: Iron Oxidation (
-
The Fix: You must maintain a reductive environment.
-
Deoxygenate: Purge all buffers with Argon or Nitrogen gas for 15-20 minutes before adding MGD or Iron.
-
Chemical Reduction: Add Sodium Dithionite (
) to the final mixture (final concentration ~10 mM) to revert oxidized iron back to . Note: Dithionite can reduce other species; use as a last resort if anaerobic prep fails.
-
Root Cause B: Incorrect Ligand Ratio Iron is unstable in isolation. If you mix MGD and Fe in a 1:1 ratio, the iron will precipitate or oxidize before trapping NO.
-
The Fix: Use a molar excess of MGD. The standard protocol requires a 5:1 or 10:1 ratio of [MGD]:[Fe]. This excess drives the equilibrium toward the formation of the stable chelate.
Issue 2: "The spectrometer won't tune, or the Q-value is very low."
Root Cause: Dielectric Loss MGD is an aqueous trap. Water is a strong absorber of microwave energy (dielectric loss). If you put a standard 4mm EPR tube filled with water into the cavity, it will absorb the microwaves, preventing the formation of a standing wave (low Q-factor).
-
The Fix:
-
Flat Cells: Use a quartz tissue flat cell. This orients the sample nodal plane to minimize electric field interaction while maximizing magnetic field interaction.
-
Capillaries: If a flat cell is unavailable, load the sample into a 50
glass capillary, seal it with cristoseal, and place that capillary inside a standard EPR tube.
-
Issue 3: "The triplet signal is blurry or looks like a single broad lump."
Root Cause: Modulation Amplitude Mismatch
The hyperfine splitting (
-
The Fix:
-
If Mod Amp is too high (> 5 G): You will "smear" the triplet into a singlet (Overmodulation).
-
If Mod Amp is too low (< 0.5 G): The signal intensity will be too weak to detect above noise.
-
Target: Set Modulation Amplitude to 3.0 - 4.0 Gauss .
-
Validated Experimental Protocol
Standard Operating Procedure for Ex Vivo/In Vitro Detection
Reagents:
-
MGD Stock: 100 mM in ultrapure water (Prepare fresh; light sensitive).
-
Iron Stock: 20 mM
in ultrapure water (Prepare immediately before use). -
Buffer: PBS or Krebs-HEPES (pH 7.4).
Workflow:
-
Degas: Bubble
gas through the buffer and MGD stock for 15 mins. -
Complex Formation: Mix MGD and Fe stocks to achieve a final concentration of 10 mM MGD / 2 mM Fe (5:1 Ratio). The solution should turn a pale straw/yellow color. Dark brown indicates oxidation.
-
Sample Incubation: Add the MGD-Fe complex to your biological sample (cell lysate, tissue homogenate).
-
Critical Step: Incubate at
for 30 minutes. The reaction rate is fast, but NO release from biological sources is often the rate-limiting step.
-
-
Measurement: Transfer to a flat cell immediately. If storage is required, snap freeze in liquid nitrogen.
Instrument Parameter Summary
Use these settings as a baseline for X-Band (9.4 - 9.8 GHz) spectrometers.
| Parameter | Setting | Rationale |
| Microwave Power | 10 - 20 mW | Aqueous samples saturate easily; do not exceed 20 mW. |
| Modulation Amplitude | 3.0 - 4.0 G | Matches the linewidth of the MGD-Fe-NO adduct. |
| Center Field | ~3440 G | Dependent on frequency; target |
| Sweep Width | 80 - 100 G | Sufficient to capture the full triplet and baseline. |
| Time Constant | 80 - 160 ms | Filters high-frequency noise. |
| Conversion Time | 40 - 80 ms | Ensure Conversion Time |
References
-
Komarov, A. M., et al. (1993). In vivo spin trapping of nitric oxide in mice. Biochemical and Biophysical Research Communications.
-
Lai, C. S., & Komarov, A. M. (1994). Spin trapping of nitric oxide produced in vivo in septic-shock mice. FEBS Letters.
-
Tsuchiya, K., et al. (2000).[2] Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite. Journal of Biological Chemistry.
-
Vanin, A. F., et al. (2014). Iron-dithiocarbamate complexes as spin traps for nitric oxide detection in biological systems. Nitric Oxide.[3][4][5][6][7][8][9]
-
Kotake, Y., et al. (1996). Electron paramagnetic resonance spin trapping of nitric oxide. Methods in Enzymology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide-forming reaction between the iron-N-methyl-D-glucamine dithiocarbamate complex and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. fn-test.com [fn-test.com]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MGD Sodium Salt Reagents & EPR Spin Trapping
Welcome to the Technical Support Center for Electron Paramagnetic Resonance (EPR) Spin Trapping. As a Senior Application Scientist, I frequently consult with researchers struggling with background noise, signal degradation, and poor reproducibility when using N-methyl-D-glucamine dithiocarbamate (MGD) sodium salt reagents.
This guide is designed to deconstruct the causality behind these failures—specifically the insidious role of paramagnetic impurities—and provide a self-validating framework to ensure absolute scientific integrity in your nitric oxide (NO) trapping assays.
Overview: The Mechanistic Threat of Paramagnetic Impurities
MGD is a highly effective, water-soluble chelator. In EPR spectroscopy, it is coordinated with ferrous iron (Fe²⁺) to form the [Fe(MGD)₂] complex. This complex acts as a spin trap, rapidly binding transient nitric oxide (NO) to form a highly stable, paramagnetic mononitrosyl iron complex (MNIC), NO-Fe²⁺-(MGD)₂ 1. When pure, this adduct yields a distinct, easily quantifiable triplet EPR signal (g = 2.04, aN ≈ 12.7 G) 2.
However, MGD sodium salt and standard laboratory buffers are frequently contaminated with trace polyvalent transition metals (e.g., Cu²⁺, Mn²⁺, Fe³⁺). These paramagnetic impurities cause two critical modes of failure:
-
Spectral Interference: They generate their own broad or multi-line background EPR signals that obscure the NO-adduct triplet 2.
-
Catalytic Degradation: Trace metals catalyze the auto-oxidation of the dithiocarbamate ligand or prematurely oxidize the Fe²⁺ center to Fe³⁺, drastically reducing NO trapping efficiency and the half-life of the spin adduct 3.
Diagnostic FAQs: Identifying Impurity Artifacts
Q: I am detecting a distinct 6-line EPR spectrum in my MGD baseline before adding any NO donor. What is this? A: A 6-line spectrum is the classic signature of trace Manganese (Mn²⁺) contamination. This typically originates from low-purity aqueous buffers or contaminated glassware rather than the MGD itself. You must switch to ultra-pure water and treat all buffers with a chelating resin prior to the experiment.
Q: My NO-Fe(MGD)₂ signal appears, but rapidly decays within 15 to 30 minutes. Why is it unstable? A: Trace Copper (Cu²⁺) or Iron (Fe³⁺) impurities are likely catalyzing the auto-oxidation of the dithiocarbamate ligand. This redox cycling destroys the spin trap and prematurely degrades the mononitrosyl iron complex. Recrystallizing your MGD sodium salt will remove these catalytic trace metals and restore the expected >2-hour half-life of the adduct.
Q: Can I just add EDTA or EGTA to my buffer to sequester these trace metals? A: No. Soluble chelators like EDTA remain in the solution and will competitively strip the Fe²⁺ from your intended [Fe(MGD)₂] complex, completely inhibiting NO trapping. You must use an insoluble chelating resin (like Chelex-100) that physically removes the metals from the buffer and can be filtered out before the MGD is introduced 4.
Quantitative Impact of Purification
Failure to remove paramagnetic impurities directly compromises the limit of detection (LOD) and the kinetic stability of your assay.
| Parameter | Contaminated MGD Reagent | Purified MGD Reagent (Chelex + Recryst.) |
| EPR Baseline (No Fe/NO) | Broad/multi-line signals (Cu²⁺/Mn²⁺) | Flat baseline (EPR silent) |
| NO Adduct Half-Life | < 30 minutes (rapid catalytic decay) | > 2 hours (highly stable) |
| Signal-to-Noise Ratio (SNR) | Low (obscured by artifact noise) | High (clear triplet resolution) |
| Limit of NO Detection | ~1-5 μM | ~10-50 nM |
Purification Workflow Visualization
Workflow for removing paramagnetic impurities from MGD reagents.
Step-by-Step Methodology: Creating a Self-Validating Purification System
To guarantee scientific integrity, you must treat your purification process as a self-validating system. Do not proceed to biological assays until Phase 3 confirms a silent baseline.
Phase 1: Buffer Demetallation (Chelex-100 Treatment)
Causality: Standard buffers contain trace polyvalent metals. Chelex-100 is a styrene divinylbenzene copolymer containing paired iminodiacetate ions that act as an insoluble chelating resin to permanently strip these metals from the aqueous phase 4.
-
Prepare your experimental buffer (e.g., 50 mM Tris-HCl or PBS, pH 7.4) using ultra-pure deionized water (≥18 MΩ·cm).
-
Add Chelex-100 resin (sodium form) to the buffer at a ratio of 5 g per 100 mL.
-
Stir gently at room temperature for 2 to 4 hours to allow the iminodiacetate groups to fully chelate polyvalent trace metals.
-
Filter the buffer through a 0.22 μm membrane to completely remove the resin.
Phase 2: MGD Recrystallization & Washing
Causality: Commercially sourced or synthesized MGD often contains unreacted carbon disulfide precursors and trace transition metals. Cold solvent washing selectively precipitates the pure sodium salt while leaving hydrophobic impurities in the supernatant 1.
-
Dissolve the raw MGD sodium salt in a minimal volume of the Chelex-treated water.
-
Slowly add cold ethanol or diethyl ether dropwise to induce the precipitation of the sodium N-methyl-D-glucamine dithiocarbamate.
-
Collect the resulting white precipitate via vacuum filtration.
-
Wash the solid multiple times with cold diethyl ether to strip away unreacted starting materials and hydrophobic impurities.
-
Dry the purified MGD under a vacuum and store it in a dark desiccator (MGD is hygroscopic and light-sensitive).
Phase 3: Self-Validating EPR Baseline Check
Causality: Never assume purity. You must empirically prove the absence of paramagnetic species before introducing Fe²⁺ or NO 2.
-
Prepare a 10 mM solution of the purified MGD in the Chelex-treated buffer. Do not add iron yet.
-
Load the solution into an EPR flat cell or quartz capillary.
-
Acquire an EPR spectrum using standard NO-trapping parameters (e.g., X-band, microwave power 20 mW, modulation amplitude 1 G).
-
Validation Gate: The spectrum must be completely flat (EPR silent). If any signal is detected, the batch is still contaminated; repeat Phase 2.
-
Once validated, you may safely add ferrous ammonium sulfate (typically in a 1:5 Fe to MGD molar ratio) to form the active [Fe(MGD)₂] spin trap for your biological assay.
References
-
Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps. PubMed Central (NIH).2
-
Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research (AHA Journals).3
-
Evaluation of the Forrester-Hepburn Mechanism as an Artifact Source in ESR Spin-Trapping. PubMed Central (NIH).4
-
An In-depth Technical Guide to the Mechanism of Action of N-methyl-N-dithiocarboxyglucamine as a Chelator. BenchChem.1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Evaluation of the Forrester-Hepburn Mechanism as an Artifact Source in ESR Spin-Trapping - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on stability of N-(Dithiocarboxy)-N-methyl-D-glucamine
The following technical guide is structured as a Tier 2 Support Resource for researchers utilizing N-(Dithiocarboxy)-N-methyl-D-glucamine (MGD). It prioritizes experimental stability, artifact prevention, and mechanistic understanding.
Subject: Effect of pH on Stability of N-(Dithiocarboxy)-N-methyl-D-glucamine (MGD) Ticket ID: TECH-MGD-PH-001 Status: Resolved / Knowledge Base Article Audience: Senior Researchers, PI, Drug Development Scientists
Part 1: The Core Directive (Emergency Protocol)
Critical Alert: MGD is inherently unstable in acidic and neutral aqueous solutions. If you are observing loss of signal (EPR), precipitation, or inconsistent data, immediately verify the pH of your stock and working solutions.
| Parameter | Critical Threshold | Action Required |
| Storage pH | > 9.0 (Alkaline) | Store stock solutions in carbonate or NaOH-adjusted buffers. Never store in water or PBS for >1 hour. |
| Working pH | 7.4 (Physiological) | Prepare fresh immediately before use. Half-life at pH 7.4 is < 10 hours. |
| Acidic pH | < 5.0 | STOP. Rapid decomposition occurs within minutes. Releases CS₂ (toxic/artifact-prone). |
| Appearance | Turbidity / Smell | If solution turns cloudy or smells of sulfur/rotten eggs, discard immediately. |
Part 2: Deep Dive – The Chemistry of Instability
To troubleshoot effectively, you must understand the degradation mechanism. MGD is a dithiocarbamate.[1][2] The stability of the dithiocarbamate moiety (
The Acid Decomposition Pathway
In acidic environments, the sulfur atom becomes protonated, forming a dithiocarbamic acid intermediate. This intermediate is unstable and rapidly cleaves the C-N bond, releasing Carbon Disulfide (
Key Consequence:
-
Loss of Chelation: The amine cannot chelate Iron or Cadmium effectively.
-
Artifact Generation:
is reactive and can modify proteins or generate false positives in oxidative stress assays.
Visualization of Decomposition
The following diagram illustrates the pH-driven breakdown of MGD.
Caption: Figure 1. Mechanism of acid-catalyzed decomposition of MGD. Protonation of the dithiocarbamate group triggers irreversible cleavage into Carbon Disulfide and amine.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable MGD Stock Solution
Use this for long-term storage or high-concentration stocks.
-
Solvent: Deoxygenated water (bubbled with
or Ar for 20 mins). Oxygen accelerates oxidation of the ligand. -
Buffer: 0.1 M Sodium Carbonate (
) or adjust water to pH 10.0 using NaOH. -
Dissolution: Dissolve MGD sodium salt to a concentration of 100-500 mM.
-
Storage: Aliquot and freeze at -20°C or -80°C.
-
Why? High pH prevents protonation; freezing slows hydrolysis.
-
Protocol B: Preparation of Fe-MGD for NO Spin Trapping
The Iron-MGD complex is sensitive to both pH and Oxygen. This "In Situ" protocol minimizes artifacts.
-
Reagents:
-
Solution A: MGD (Sodium Salt) in water (50 mM). Prepare Fresh.
-
Solution B: Ferrous Sulfate (
) in 0.01 M HCl (10 mM).-
Note: Iron is kept acidic to prevent oxidation to
before mixing.
-
-
-
Mixing (The "5:1 Rule"):
-
Combine 5 volumes of Solution A (MGD) with 1 volume of Solution B (Fe).
-
Final Ratio: 25:1 (MGD:Fe).
-
Why? Excess MGD ensures all Iron is chelated and buffers the final solution to a neutral/slightly basic pH, stabilizing the complex.
-
-
Usage: Use immediately (within 15-30 mins). The complex will auto-oxidize in air to
-MGD, generating superoxide ( ).
Part 4: Troubleshooting & Diagnostics
Symptom: No EPR Signal for NO
-
Root Cause 1: pH too low. If the final mix is < pH 7, MGD decomposed before trapping NO.
-
Fix: Check the pH of the MGD stock. Ensure it buffers the acidic Iron solution effectively.
-
-
Root Cause 2: Oxidation. The
oxidized to before NO trapping.[3]-
Fix: Use deoxygenated buffers. Add a reducing agent like Sodium Dithionite (only if compatible with your specific assay).
-
Symptom: Solution turns cloudy/milky
-
Diagnosis: Acid Decomposition. The cloudiness is colloidal sulfur or insoluble degradation products.
-
Action: Discard. Do not attempt to filter; the active concentration is unknown.
Symptom: "Rotten Egg" Smell
-
Diagnosis: Release of
or . -
Action: Ventilate area. The ligand has completely degraded.
Comparative Stability Data
| Condition | Estimated Half-Life ( | Status |
| pH 2.0 - 4.0 | < 10 minutes | Unusable |
| pH 5.0 - 6.0 | 30 - 60 minutes | High Risk |
| pH 7.4 (PBS) | 6 - 12 hours | Working Window |
| pH > 9.0 | Days to Weeks | Stable Storage |
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I dissolve MGD in DMSO? A: Yes, but be cautious. While MGD is soluble in polar organic solvents, the proton source is the danger. DMSO is generally safe, but if you dilute into an acidic aqueous buffer, decomposition starts immediately.
Q2: Why do I need excess MGD (5:1 or 10:1) for Iron complexes? A: Two reasons:
-
Equilibrium: Dithiocarbamate-metal binding is an equilibrium. Excess ligand pushes the equilibrium toward the fully complexed
form. -
pH Buffering: The MGD salt acts as a buffer base, neutralizing the acidity often found in iron stock solutions.
Q3: I see a "rust" color in my Fe-MGD solution. Is it safe? A: No. Rust color indicates the formation of Iron (III) Hydroxides/Oxides. This means the iron has dissociated from the MGD and precipitated. The MGD likely decomposed or the iron oxidized.
Part 6: References
-
National Institutes of Health (NIH). (2002). Mechanisms of acid decomposition of dithiocarbamates. PubMed.[2][4] Retrieved from [Link]
-
Tsuchiya, K., et al. (1999). Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD. Free Radical Biology and Medicine. Retrieved from [Link]
-
PubChem. (2025).[2][4] N-Methyl-D-glucamine dithiocarbamate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methyl-D-glucamine dithiocarbamate | C8H17NO5S2 | CID 175594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
EPR Spectroscopy Core: Low-Temperature Fe(MGD)₂-NO Troubleshooting Center
Welcome to the Technical Support Center for Electron Paramagnetic Resonance (EPR) spectroscopy. This portal is specifically designed for researchers and drug development professionals utilizing the iron-N-methyl-D-glucamine dithiocarbamate complex, Fe(MGD)₂ , to trap and quantify nitric oxide (NO•) in biological systems.
While low-temperature EPR (e.g., 77 K) significantly enhances sensitivity by freezing molecular motion and concentrating the sample, it introduces complex background noise variables. This guide synthesizes field-proven methodologies to help you isolate, understand, and eliminate cryogenic EPR artifacts.
Mechanistic Overview: The Causality of Low-Temperature Noise
To effectively troubleshoot, you must understand the physical causality behind the noise. Background artifacts in low-temperature MGD EPR spectra generally stem from three mechanisms:
-
Microwave Power Saturation: At cryogenic temperatures, the spin-lattice relaxation time (
) of the unpaired electron increases dramatically. If the applied microwave power exceeds the system's ability to dissipate energy to the lattice, the spin populations equalize. This phenomenon, known as saturation, causes the characteristic NO-Fe(MGD)₂ triplet signal to broaden and weaken, reducing the signal-to-noise ratio to near zero.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Paramagnetic Impurities & Oxygen: Standard borosilicate glassware contains trace metals (Fe³⁺, Cu²⁺) that become highly EPR-active at low temperatures. Furthermore, molecular oxygen (O₂) is paramagnetic (a triplet state biradical). If O₂ condenses in the sample or the cryostat, it causes massive dipole-dipole broadening that masks the NO adduct signal[1].
-
Dielectric Fluctuations (Cryogen Boiling): EPR spectrometers rely on a critically coupled microwave cavity. When liquid nitrogen or helium boils, the resulting bubbles constantly alter the dielectric constant of the resonator. This physical fluctuation manifests as a severely drifting, noisy baseline[2].
Diagnostic Workflows
Use the following logical relationship diagram to isolate the root cause of your spectral noise.
Caption: Diagnostic workflow for isolating and resolving low-temperature EPR background noise.
Self-Validating Experimental Protocol: Low-Noise Fe(MGD)₂ Preparation
To ensure scientific integrity, every EPR experiment must be a self-validating system. Follow this step-by-step methodology to prepare your spin trap and acquire data without introducing artifacts.
Step 1: Anaerobic Reagent Preparation
-
Action: Prepare N-methyl-D-glucamine dithiocarbamate (MGD) and FeSO₄ in strictly degassed, distilled water.
-
Causality: Fe²⁺ is highly air-sensitive. Oxygen exposure rapidly oxidizes it to EPR-active Fe³⁺, creating background noise[1].
-
Method: Mix MGD and Fe²⁺ in a 5:1 molar ratio. This excess drives the equilibrium toward complete complexation and stabilizes the spin trap[1].
Step 2: Validation Gate 1 (Reagent Purity Check)
-
Action: Before introducing the biological sample, load the NO-free Fe(MGD)₂ complex into an EPR tube and scan at room temperature.
-
Validation: The spectrum must be completely EPR silent. If a signal is found, your reagents are contaminated with paramagnetic impurities or oxidized iron[3].
Step 3: Spin Trapping and Incubation
-
Action: Introduce the Fe(MGD)₂ complex to the NO-generating biological sample (e.g., endothelial cells) and incubate at 37 °C. Endogenous reductants (like ascorbate) will reduce any trace NO-Fe³⁺-MGD back to the EPR-detectable NO-Fe²⁺-MGD state[1].
Caption: Mechanistic pathway of NO spin trapping by Fe(MGD)2 under anaerobic conditions.
Step 4: Low-Temperature Sample Freezing
-
Action: Transfer the supernatant to a high-purity Suprasil (synthetic quartz) EPR tube. Snap-freeze the sample in liquid nitrogen.
-
Validation Gate 2: Run an empty Suprasil tube in the cryostat at 77 K. The baseline must be flat. If broad peaks appear, the cavity or tube is contaminated.
Step 5: Phase-Sensitive Detection & Acquisition
-
Action: Insert the sample into the cryostat. Tune the spectrometer to critical coupling[2]. Set the modulation frequency to 100 kHz[4].
-
Validation Gate 3 (Power Dependence): Start with high microwave attenuation (e.g., 30 dB / ~0.2 mW). Gradually increase the power. The signal intensity should increase proportionally to the square root of the power (
). The moment the signal plateaus or drops, you have hit saturation. Back the power down by 3-5 dB for your final acquisition.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Quantitative Parameter Optimization
EPR spectrometers utilize phase-sensitive detection to extract weak signals from background noise[4]. Use the following tables to benchmark your acquisition parameters and diagnose specific noise signatures.
Table 1: Optimal EPR Acquisition Parameters for NO-Fe(MGD)₂
| Parameter | Room Temp (~298 K) | Low Temp (77 K) | Mechanistic Rationale |
| Microwave Power | 10 - 20 mW | 0.1 - 1.0 mW | Low temps increase |
| Modulation Amplitude | 1.0 - 3.0 G | 1.0 - 2.0 G | Must be kept lower than the NO-Fe(MGD)₂ linewidth to avoid artificial signal distortion[4]. |
| Time Constant | 40 - 80 ms | 160 - 320 ms | Longer time constants filter out high-frequency noise, but require slower scan rates[4]. |
| EPR Tube Material | Borosilicate Glass | Suprasil Quartz | Borosilicate contains Fe/Cu impurities that become highly paramagnetic at 77 K. |
Table 2: Noise Signature Diagnostics
| Observed Symptom | Primary Cause | Immediate Corrective Action |
| Signal disappears at 77 K | Severe Microwave Saturation | Increase attenuation to >25 dB (< 0.6 mW). |
| Wild, random baseline drift | Cryogen Boiling / Bubbling | Degas liquid N₂ with He gas; adjust cryostat flow rate. |
| Massive, broad background peak | Condensed O₂ or Glass Impurities | Switch to Suprasil tubes; strictly degas all buffers. |
| Distorted, "smeared" triplet | Over-modulation | Reduce modulation amplitude to < 2.0 G[4]. |
Frequently Asked Questions (FAQs)
Q: Why do we use a 5:1 excess of MGD to Iron? A: Fe²⁺-MGD is highly air-sensitive and prone to oxidation. Using a 5:1 molar excess of the MGD ligand drives the thermodynamic equilibrium toward complete complexation, maximizing the yield of the spin trap. Furthermore, any Fe³⁺-MGD formed via unavoidable air oxidation can be efficiently reduced back to the EPR-detectable NO-Fe²⁺-MGD state by endogenous biological reductants (like ascorbate) when excess ligand is present[1].
Q: Why does my NO-Fe(MGD)₂ signal vanish when I drop the temperature to 77 K, even though it was visible at room temperature?
A: This is a classic symptom of microwave power saturation. At cryogenic temperatures, the spin-lattice relaxation time (
Q: I am observing a massive, broad background signal that completely masks the characteristic three-line NO adduct spectrum. What is causing this? A: Broad background signals at low temperatures are almost always caused by paramagnetic impurities (like Fe³⁺ or Cu²⁺) in standard borosilicate glass tubes, or by condensed molecular oxygen (O₂) in the sample or cryostat. Solution: Always use high-purity Suprasil (synthetic quartz) tubes for low-temperature EPR, and thoroughly degas your buffers to remove dissolved O₂[1].
Q: My baseline is constantly drifting and extremely noisy, making signal averaging impossible. How do I fix this? A: Baseline instability at cryogenic temperatures is usually a physical artifact caused by the boiling of liquid nitrogen or helium in the cryostat. The bubbles constantly change the dielectric constant of the resonator, causing the cavity coupling (Q-factor) to fluctuate[2]. Solution: Degas your liquid nitrogen by bubbling helium gas through it, or finely tune the cryostat's flow rate and heater to maintain a stable, bubble-free gas flow over the sample.
References
-
Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique MDPI[Link]
-
Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps National Center for Biotechnology Information (PMC)[Link]
-
Things to know before operating an EPR Spectrometer KU NMR Lab, University of Kansas[Link]
-
Practical Aspects - The EPR Spectrometer Department of Chemistry and Biochemistry, Auburn University [Link]
Sources
overcoming rapid degradation of dithiocarbamate complexes in vivo
Technical Support Center: Dithiocarbamate (DTC) Stability Task Force Current Status: Operational | Ticket Priority: Critical
Welcome to the DTC Stability Support Hub
Subject: Overcoming Rapid Degradation of Dithiocarbamate Complexes In Vivo Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
You are likely here because your dithiocarbamate (DTC) candidate—likely a derivative of Disulfiram (DSF) or a specific metal-DTC complex like Cu(DDC)₂—is failing in preclinical models. The symptoms are classic: high in vitro potency (IC50 in nanomolar ranges) but negligible in vivo efficacy, rapid clearance, or unexpected toxicity.
This guide treats your experimental setup as a system to be debugged. We will isolate the failure modes (pH, serum, clearance) and patch them with validated formulation engineering.
Module 1: Diagnostic Triage (Why is it failing?)
Before applying a fix, confirm the degradation mechanism. DTCs are chemically fragile ligands that suffer from three primary "bugs" in a biological environment.
Failure Mode A: Acid-Promoted Decomposition (The Stomach/Endosome Issue)
If you are administering orally or if your drug enters acidic endosomes (pH < 6.0), the N-C bond weakens.
-
Mechanism: Protonation of the nitrogen changes hybridization from sp² to sp³, facilitating the release of Carbon Disulfide (CS₂).[1]
-
Symptom: Loss of characteristic yellow/brown color of the Cu-complex; detection of free amine or CS₂ gas.
Failure Mode B: Serum Protein Trans-chelation (The Blood Issue)
-
Mechanism: Serum albumin (HSA) contains free thiols (Cys34) and high-affinity hydrophobic pockets. HSA strips the copper from the DTC complex or binds the hydrophobic ligand, disassembling the active pharmacophore.
-
Symptom: Rapid disappearance of the intact complex peak in HPLC within <15 minutes of serum incubation.
Failure Mode C: Aggregation & Clearance (The Solubility Issue)
-
Mechanism: Cu(DDC)₂ is practically insoluble in water. In the bloodstream, it forms large aggregates (>1 µm) that are instantly opsonized and cleared by the Reticuloendothelial System (RES) to the liver/spleen, missing the tumor target.
Module 2: Formulation Engineering (The Fix)
The industry-standard solution to stabilize Cu-DTC complexes is Liposomal Remote Loading . Do not mix copper and ligand directly in the syringe; the resulting precipitate is useless. You must synthesize the complex inside a protective nanoreactor.
Protocol: Copper-Gradient Remote Loading (The "Wehbe" Method)
This protocol creates a "nanoreactor" where the Cu(DDC)₂ complex forms as a precipitate inside the liposome, shielded from serum albumin and acid.
Reagents:
-
Lipids: DSPC, Cholesterol, DSPE-PEG2000 (Molar ratio 55:40:5).[2][3]
-
Internal Phase: 300 mM Copper Sulfate (CuSO₄) or Copper Gluconate.[3][4]
-
Ligand: Diethyldithiocarbamate (DDC) or Disulfiram (DSF).
Step-by-Step Workflow:
-
Vesicle Formation:
-
Sizing (Extrusion):
-
Pass the multilamellar vesicles through 100 nm polycarbonate filters (approx. 10 passes) at 65°C.
-
Target Size: 100–120 nm (Verify with Dynamic Light Scattering).
-
-
Gradient Creation (The "Remote" Step):
-
Pass the liposomes through a Sephadex G-50 column equilibrated with SHE Buffer (300 mM Sucrose, 20 mM HEPES, 30 mM EDTA, pH 7.4).[5]
-
Why? This removes external copper. EDTA scavenges any surface-bound Cu²⁺. You now have liposomes with Cu²⁺ inside and no Cu²⁺ outside.
-
-
Loading (Synthesis):
-
Cleanup:
-
Dialyze or use column chromatography to remove unreacted ligand.
-
Module 3: Visualizing the Logic
Diagram 1: The Acid Decomposition Bug
This diagram illustrates why the naked ligand fails in acidic environments (e.g., stomach or lysosomes).
Caption: Mechanism of acid-catalyzed decomposition. Protonation of the nitrogen leads to rapid release of Carbon Disulfide (CS2), destroying the pharmacophore.
Diagram 2: The Liposomal Stabilization Solution
This illustrates the "Remote Loading" logic which protects the complex.
Caption: Remote loading workflow. The ligand crosses the membrane to react with internal copper, forming a stable precipitate protected from serum albumin.
Module 4: Comparative Data (The Evidence)
The following table summarizes why the liposomal formulation is superior to free drug administration.
| Parameter | Free Cu(DDC)₂ Complex | Liposomal Cu(DDC)₂ (Remote Loaded) |
| Solubility | < 0.1 mg/mL (Aggregates) | Colloidal Suspension (Stable) |
| Serum Half-life (t1/2) | < 20 minutes | > 10 hours (PEGylated) |
| Serum Stability | Degrades via Albumin exchange | Protected (Lipid bilayer barrier) |
| Tumor Accumulation | Negligible (Cleared by Liver) | High (EPR Effect) |
| Target Inhibition | Weak (Due to rapid loss) | Potent (NPL4/p97 pathway inhibition) |
Frequently Asked Questions (FAQs)
Q1: My liposomes are leaking copper before I even add the ligand. Why?
-
Diagnosis: Your lipid transition temperature (Tm) might be too low, or you are storing them incorrectly.
-
Fix: Use high-Tm lipids like DSPC (Tm = 55°C). Perform the copper encapsulation at 65°C, but store the Cu-liposomes at 4°C. Do not load the ligand until you are ready to use (or verify stability post-loading; Cu(DDC)₂ precipitate is generally stable inside for weeks at 4°C).
Q2: Can I just inject Disulfiram orally and give Copper IV?
-
Analysis: This is the "metabolic formation" approach.
-
Risk: It is uncontrolled. Disulfiram degrades rapidly in the stomach (acid) and blood (esterases) to DDC. The DDC then has to find the copper. While this can work, the concentration of the active Cu(DDC)₂ complex reaching the tumor is orders of magnitude lower than with a pre-formed liposomal carrier.
Q3: Why use Copper Gluconate instead of Copper Sulfate?
-
Insight: Copper Gluconate is less acidic and sometimes preferred for clinical translation to reduce potential toxicity if the liposomes burst, although Sulfate is standard for the transmembrane gradient generation due to the electrochemical potential.
Q4: How do I know if the loading worked?
-
Validation: The "Yellow Test." The Cu(DDC)₂ complex has a distinct absorbance peak at 435 nm .[4]
References
-
Wehbe, M., et al. (2016). "Nanoscale Reaction Vessels Designed for Synthesis of Copper-Drug Complexes Suitable for Preclinical Development." PLOS ONE. Link
-
Skrott, Z., et al. (2017). "Alcohol-abuse drug disulfiram targets cancer via p97 segregase adaptor NPL4." Nature. Link
-
Tavajuohi, Z., et al. (2021).[5] "Preclinical In Vitro Studies with 3D Spheroids to Evaluate Cu(DDC)2 Containing Liposomes for the Treatment of Neuroblastoma." MDPI Pharmaceutics. Link
-
Humeres, E., et al. (2002). "Mechanisms of Acid Decomposition of Dithiocarbamates." Journal of Organic Chemistry. Link
-
Butcher, K., et al. (2018). "Liposome-Polymer Nanoparticles Loaded with Copper Diethyldithiocarbamate... Enable the Treatment of Refractive Melanoma." Advanced Science. Link
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- 2. Encapsulation of antitumor copper coordination compounds into liposomes [publichealthtoxicology.com]
- 3. dovepress.com [dovepress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanoscale Reaction Vessels Designed for Synthesis of Copper-Drug Complexes Suitable for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Disulfiram and copper combination therapy targets NPL4, cancer stem cells and extends survival in a medulloblastoma model | PLOS One [journals.plos.org]
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- 12. Frontiers | The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability study of copper antitumor coordination compound loaded into liposomes [publichealthtoxicology.com]
Validation & Comparative
Deciphering Intracellular Nitric Oxide: A Comparative Guide to Fe-MGD (EPR) vs. DAF-FM DA (Fluorescence)
As an Application Scientist, one of the most frequent analytical challenges I encounter is the accurate detection of intracellular nitric oxide (NO). NO is a highly reactive, lipophilic gasotransmitter with a half-life of mere seconds in biological systems. Because it rapidly diffuses and reacts with metalloproteins, thiols, and oxygen, capturing its transient existence requires highly specialized probes [[1]]().
In the field of NO detection, two methodologies stand as the gold standards: Electron Paramagnetic Resonance (EPR) spectroscopy using the Fe-MGD spin trap and Fluorescence imaging using DAF-FM DA . However, these two probes do not measure NO in the same way. Choosing between them is not merely a matter of instrument availability; it is a fundamental decision about what species of nitrogen you are actually measuring and where you need to measure it.
This guide provides an objective, data-driven comparison of Fe-MGD and DAF-FM DA, complete with self-validating experimental workflows to ensure scientific integrity in your assays.
Mechanistic Causality: How Do These Probes Actually Work?
To trust your data, you must understand the chemical causality behind your probe's signal.
DAF-FM DA: The Spatial Mapper (Indirect Detection)
DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a non-fluorescent, cell-permeable molecule. Upon crossing the plasma membrane, cytosolic esterases cleave its diacetate groups, trapping the resulting DAF-FM inside the cell 2. The Critical Caveat: DAF-FM does not react directly with the NO radical (NO•). Instead, it requires aerobic conditions to allow NO to autoxidize into dinitrogen trioxide (N₂O₃) or other NO⁺ equivalents 3. N₂O₃ then nitrosates DAF-FM to form a highly fluorescent benzotriazole derivative (DAF-FM-T) [[4]](). Therefore, DAF-FM measures NO indirectly via reactive nitrogen species (RNS).
Fe-MGD: The Absolute Quantifier (Direct Detection)
For researchers requiring absolute proof of the NO radical, EPR spin trapping is the definitive method. Iron-N-methyl-D-glucamine dithiocarbamate, or Fe(MGD)₂, is synthesized by coordinating ferrous iron (Fe²⁺) with MGD ligands 5. When NO• is generated, it binds directly to the iron center at a diffusion-controlled rate, forming a stable, paramagnetic NO-Fe²⁺-(MGD)₂ adduct 5. This adduct yields a highly specific, characteristic 3-line EPR spectrum (g = 2.04) that cannot be mimicked by other radicals 6.
Reaction mechanisms of NO detection via Fe-MGD (EPR) and DAF-FM (Fluorescence).
Comparative Performance Data
When designing your assay, use the following quantitative and qualitative metrics to select the appropriate probe.
| Feature | DAF-FM DA (Fluorescence) | Fe-MGD (EPR Spin Trapping) |
| Detection Target | N₂O₃ (NO oxidation product) 3 | NO• (Direct radical) 6 |
| Detection Limit | ~3 nM 7 | Low nanomolar to micromolar 5 |
| Spatial Resolution | High (Subcellular/Single-cell) 8 | Low (Bulk cell suspension/tissue) 1 |
| Readout / Signal | Ex: 495 nm / Em: 515 nm [[2]]() | Triplet spectrum (g=2.04, aN=12.7 G) [[9]]() |
| O₂ Dependency | Required (for NO autoxidation) 3 | Not required (binds NO directly) 5 |
| Primary Application | Live-cell microscopy, Flow Cytometry | Absolute quantification, In vivo/Ex vivo tissue |
Self-Validating Experimental Protocols
A robust protocol must include internal controls that prove the signal is genuinely derived from NO. Below are field-proven, step-by-step workflows for both methods.
Protocol A: Intracellular NO Imaging via DAF-FM DA
Use this protocol when spatial distribution and relative changes in NO concentration are your primary endpoints.
-
Cell Preparation: Culture cells (e.g., HUVECs or macrophages) in glass-bottom dishes until 80% confluent.
-
Probe Loading: Dilute DAF-FM DA stock (prepared in anhydrous DMSO) to a final concentration of 5 μM in serum-free, phenol red-free medium 2. Incubate cells for 30–60 minutes at 37°C.
-
Crucial Washout Step: Remove the loading buffer and wash cells 3x with PBS. Scientific Rationale: Extracellular DAF-FM DA will cause high background fluorescence if not removed.
-
De-esterification: Incubate cells in fresh buffer for an additional 15–30 minutes. This allows intracellular esterases to fully cleave the diacetate groups, trapping the probe inside 10.
-
Stimulation & Imaging: Apply your NO-inducing agonist. Image using a fluorescence microscope or flow cytometer (Excitation: ~495 nm; Emission: ~515 nm) 2.
-
Self-Validation (Negative Control): Pre-treat a parallel cohort of cells with 1 mM L-NAME (a competitive NOS inhibitor) for 1 hour prior to loading 10. A complete ablation of the green fluorescent signal validates that the observed fluorescence in your experimental group is strictly NOS-dependent.
Protocol B: Real-Time NO Quantification via Fe(MGD)₂ EPR
Use this protocol when you need to definitively prove the presence of the NO radical and quantify its absolute concentration.
-
Complex Preparation (Must be fresh): Dissolve MGD and FeSO₄ in degassed, deionized water at a 5:1 molar ratio (e.g., 25 mM MGD to 5 mM FeSO₄) 5. Scientific Rationale: Fe²⁺ is highly susceptible to air oxidation to Fe³⁺. Preparing the complex in degassed water prevents premature oxidation.
-
Sample Incubation: Add the Fe(MGD)₂ complex to your cell suspension or tissue homogenate. Incubate at 37°C for 30–60 minutes to allow the NO-Fe²⁺-(MGD)₂ adduct to accumulate 5.
-
EPR Acquisition: Transfer the supernatant or cell suspension to an EPR capillary tube or flat cell. Acquire spectra at room temperature (Microwave frequency: ~9.8 GHz, Center field: ~3427 G) 5.
-
Self-Validation (Specificity Control): To prove the signal is exclusively from NO• and not nitroxyl (HNO) or superoxide (O₂•⁻), run a parallel assay using Angeli's salt (an HNO donor). Fe-MGD is diamagnetic and EPR-silent when bound to HNO, confirming that any 3-line signal observed in your experimental group is strictly due to NO• 6.
Decision Framework: Which Probe to Choose?
To synthesize this data into an actionable workflow, follow this logic tree when designing your next experiment:
Decision matrix and validation workflow for selecting the appropriate NO detection probe.
Summary
If your research demands high-throughput screening, live-cell spatial mapping, or flow cytometry, DAF-FM DA is your optimal tool due to its extreme sensitivity and ease of use. However, if your peer reviewers demand unequivocal, direct proof of the NO radical—especially in complex tissue homogenates or hypoxic environments where DAF-FM fails—you must employ Fe-MGD EPR spectroscopy .
References
-
MedChemExpress. "DAF-FM DA (Diaminofluorescein-FM diacetate) | NO Fluorescent Dye." MedChemExpress. 2
-
Tocris Bioscience. "DAF FM diacetate | Fluorescent Cell Indicators and Sensors." Tocris. 3
-
Xia, Y. et al. "Direct measurement of nitric oxide generation from nitric oxide synthase." Proceedings of the National Academy of Sciences (PNAS). 6
-
Espey, M. G. et al. "Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye." PMC. 4
-
Wany, A. et al. "Nitric oxide detection methods in vitro and in vivo." PMC. 1
-
Abbas, K. et al. "Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps." PMC. 5
-
Gupta, K. J. et al. "Current approaches to measure nitric oxide in plants." Journal of Experimental Botany. 7
-
Scite.ai. "Why iron–dithiocarbamates ensure detection of nitric oxide in cells and tissues." Scite.ai. 9
-
Hunter, R. A. et al. "Detecting and Monitoring NO, SNO and Nitrite in vivo." Taylor & Francis. 8
-
Rota, C. et al. "Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits." NCBI. 10
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- 3. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 4. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
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The Definitive Guide to Confirming Biological Nitric Oxide Origin: MGD-EPR vs. Alternative Modalities
The Analytical Challenge: Why MGD-EPR?
Nitric oxide (NO•) is a ubiquitous gaseous signaling molecule orchestrating vasodilation, neurotransmission, and immune responses. However, its transient nature (half-life of seconds) and low physiological concentrations make direct detection in biological systems notoriously difficult. NO• is a diatomic free radical, but it cannot be directly observed by Electron Paramagnetic Resonance (EPR) in biological media due to its rapid relaxation times and extreme line broadening[1].
To overcome this, researchers employ diamagnetic spin trapping. While lipophilic traps like diethyldithiocarbamate (DETC) are used for lipid membranes, N-methyl-D-glucamine dithiocarbamate (MGD) is the premier choice for aqueous environments[2]. The glucamine moiety renders MGD highly water-soluble. When MGD chelates ferrous iron (Fe²⁺), it forms the Fe²⁺-(MGD)₂ complex. This complex rapidly and stoichiometrically binds NO• to form a highly stable, paramagnetic NO-Fe²⁺-(MGD)₂ adduct, which yields a characteristic three-line (triplet) EPR spectrum (g = 2.04, aN ~ 12.7 G)[3].
Technology Comparison: MGD-EPR vs. Alternatives
While fluorescent probes and biochemical assays are ubiquitous due to their accessibility, they suffer from critical specificity flaws. The table below objectively compares MGD-EPR against common alternatives to guide your experimental design.
| Modality | Target Analyte | Detection Mechanism | Key Advantages | Key Limitations |
| MGD-EPR | NO• radical | Direct diamagnetic spin trapping to form NO-Fe²⁺-(MGD)₂ | Direct detection, definitive structural proof via hyperfine splitting, works in opaque/in vivo tissues | Requires specialized EPR spectrometer, Fe²⁺ is highly air-sensitive |
| Fluorescent Probes (e.g., DAF-2) | N₂O₃ (NO oxidation product) | N-nitrosation of diamino group to form a fluorescent triazole | High spatiotemporal resolution, compatible with standard fluorescence microscopy | Indirect detection, high risk of false positives from ascorbate or other RONS[4] |
| Griess Assay | Nitrite (NO₂⁻) / Nitrate (NO₃⁻) | Diazotization reaction forming a measurable azo dye | Extremely cost-effective, high-throughput (microplate reader compatible) | Very indirect, low sensitivity, cannot measure real-time NO dynamics |
Mechanistic Workflow: The MGD-EPR Trapping System
Mechanistic workflow of biological NO generation, inhibition by L-NAME, and MGD-EPR detection.
The Self-Validating Protocol: Confirming Biological Origin
Detecting an EPR triplet signal proves the presence of NO, but it does not prove that the NO was generated biologically by Nitric Oxide Synthase (NOS). NO can easily arise from the artifactual reduction of trace nitrites in the buffer or from photochemical degradation. To ensure absolute scientific integrity, your protocol must be a self-validating system utilizing three pillars of control.
-
Pillar 1: Pharmacological Inhibition (The L-NAME Control) Nω-Nitro-L-arginine methyl ester (L-NAME) is a potent, competitive inhibitor of NOS. If the NO is biologically derived, pre-incubating the cellular sample with L-NAME must abolish or significantly attenuate the NO-Fe²⁺-(MGD)₂ EPR signal[2][5].
-
Pillar 2: Substrate Stereospecificity (The D-Arginine Control) NOS enzymes are strictly stereospecific; they only utilize L-Arginine. Supplementing the system with D-Arginine should yield no increase in the EPR signal, ruling out non-specific chemical interactions.
-
Pillar 3: Isotopic Tracing (The ¹⁵N-Arginine Gold Standard) The ultimate proof of biological origin leverages the nuclear spin of nitrogen. Natural abundance nitrogen (¹⁴N) has a nuclear spin of I=1, splitting the EPR signal into a triplet (3 lines). If cells are fed ¹⁵N-labeled L-Arginine (the obligate substrate for NOS), the enzymatically produced NO will be ¹⁵NO. Because ¹⁵N has a nuclear spin of I=1/2, the resulting ¹⁵NO-Fe²⁺-(MGD)₂ adduct will display a doublet (2 lines) instead of a triplet. A shift from a triplet to a doublet upon ¹⁵N-Arginine substitution unequivocally confirms enzymatic origin.
Experimental workflow for validating biological NO origin using MGD-EPR with parallel controls.
Step-by-Step Experimental Methodology
Part A: Preparation of the Spin Trap (Fe²⁺-(MGD)₂) Causality Note: Fe²⁺ is rapidly oxidized to Fe³⁺ by atmospheric oxygen. Fe³⁺ cannot trap NO. Therefore, the complex must be prepared strictly anaerobically, utilizing an excess of MGD ligand (typically a 5:1 ratio of MGD to Fe) to ensure complete chelation and thermodynamic stability[3].
-
Degas ultrapure water or experimental buffer using argon or nitrogen gas for a minimum of 30 minutes.
-
Dissolve MGD sodium salt to a final concentration of 10 mM in the degassed buffer.
-
Add freshly prepared FeSO₄ solution to a final concentration of 1 mM (maintaining the 10:1 to 5:1 molar ratio)[5].
-
Keep the resulting pale-yellow Fe²⁺-(MGD)₂ solution on ice under inert gas until immediate use.
Part B: Cellular NO Trapping Workflow (e.g., Bovine Aortic Endothelial Cells)
-
Culture & Wash: Grow cells to confluence in 6-well plates. Wash twice with PBS to remove background nitrites from the culture media, which could artificially inflate the EPR signal[3].
-
Control Setup: Divide the plate into four distinct experimental cohorts:
-
Cohort A (Baseline): Vehicle only.
-
Cohort B (Stimulated): Add a NOS agonist (e.g., Calcium Ionophore A23187) to activate eNOS[3].
-
Cohort C (Inhibited): Pre-incubate with 1 mM L-NAME for 30 minutes, then add the NOS agonist[5].
-
Cohort D (Isotope): Incubate in arginine-free media supplemented with ¹⁵N-L-Arginine for 1 hour, then add the NOS agonist.
-
-
Spin Trapping: Add the freshly prepared Fe²⁺-(MGD)₂ complex (1-2 mM final concentration) to each well.
-
Incubation: Incubate at 37°C for 30-60 minutes to allow the trapping of the continuously generated NO•.
-
EPR Acquisition: Transfer the supernatant (or scraped cell suspension) to an EPR flat cell or capillary tube. Acquire spectra at room temperature using an X-band EPR spectrometer (Typical settings: microwave power 20 mW, modulation amplitude 2-3 G)[3].
-
Data Analysis: Measure the peak-to-peak amplitude of the signal. Cohort C should demonstrate near-zero amplitude compared to Cohort B, while Cohort D will reveal a distinct doublet spectrum, definitively confirming the biological origin of the NO.
References
-
Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique | MDPI | 1
-
EPR spectra of the NO.-spin adduct of the Fe(MGD)2 complex | ResearchGate | 5
-
Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps | JoVE / PMC | 3
-
Stimulation of perivascular nitric oxide synthesis by oxygen | Physiology.org |2
-
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells | Benchchem | 4
Sources
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- 2. journals.physiology.org [journals.physiology.org]
- 3. Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Multiplexed Gene Detection (MGD) with Chemiluminescence Immunoassays
Introduction: Bridging the Gap Between Transcript and Protein
In the landscape of biomarker discovery and drug development, the journey from identifying a gene of interest to validating its functional role is paramount. While technologies for quantifying gene expression, such as Multiplexed Gene Detection (MGD), provide a powerful window into cellular intent, they do not tell the whole story. The central dogma of molecular biology—DNA to RNA to protein—is not a simple, linear equation. Post-transcriptional and post-translational modifications, along with protein degradation rates, mean that mRNA levels do not always directly correlate with the abundance of functional protein.
This guide provides a comprehensive framework for cross-validating MGD results, specifically using multiplex quantitative PCR (qPCR), against protein-level data generated by automated chemiluminescence immunoassay (CLIA) analyzers. This process is not merely a technical comparison; it is a crucial step in building a robust biological narrative, ensuring that the genetic signals we detect translate into the functional protein machinery of the cell.[1][2] As a self-validating system, this dual-pronged approach enhances the credibility of your findings, providing the rigorous evidence required for clinical and regulatory confidence.[1][3]
Pillar 1: Understanding the Core Technologies
An effective cross-validation strategy begins with a deep understanding of the principles, strengths, and limitations of each technology.
Multiplexed Gene Detection (MGD): The Power of Multiplex qPCR
MGD, for the purpose of this guide, refers to the simultaneous measurement of multiple gene transcripts in a single reaction, most commonly achieved through multiplex qPCR. This technique leverages the high sensitivity and specificity of the polymerase chain reaction to amplify and quantify specific mRNA targets.
The Principle: The process begins with the extraction of total RNA from a sample, which is then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for the qPCR reaction. In a multiplex setup, multiple pairs of gene-specific primers and fluorescently labeled probes, each with a distinct dye, are combined in a single well. As the target sequences are amplified, the corresponding probes are cleaved, releasing their fluorescent dyes. The instrument detects the increase in fluorescence for each dye, allowing for the simultaneous quantification of several genes.[4] The primary advantage here is efficiency: generating more data from precious, often limited, samples.[5][6]
Chemiluminescence Immunoassay (CLIA) Analyzers: High-Throughput Protein Quantification
CLIA is a powerful immunoassay technique that combines the specificity of antigen-antibody binding with the high sensitivity of a light-emitting chemical reaction.[7][8] Modern CLIA analyzers are fully automated systems that deliver rapid, reproducible results.[9]
The Principle: In a typical "sandwich" CLIA, the sample is introduced to a reaction vessel containing magnetic microparticles coated with a capture antibody specific to the target protein. After an incubation period, a second, detection antibody labeled with a chemiluminescent molecule (e.g., acridinium ester) or an enzyme (e.g., alkaline phosphatase) is added.[8] A magnetic field immobilizes the microparticles while unbound reagents are washed away. Finally, a trigger solution is added to initiate a chemical reaction that produces light. The intensity of this light, measured by a photomultiplier tube, is directly proportional to the concentration of the target protein.[7][10]
Pillar 2: A Head-to-Head Technology Comparison
Choosing the right analytical method requires a clear-eyed assessment of its capabilities. The table below summarizes the key performance characteristics of Multiplex qPCR and automated CLIA.
| Feature | MGD (Multiplex qPCR) | Chemiluminescence Immunoassay (CLIA) |
| Analyte Detected | mRNA (Gene Expression) | Protein (Functional Molecule) |
| Core Principle | Nucleic Acid Amplification | Antigen-Antibody Binding & Light Emission[8][11] |
| Sensitivity | Extremely High (can detect single copies) | Very High (femtogram to picogram/mL)[8][9] |
| Dynamic Range | Wide (typically 7-9 logs) | Wide (typically 4-6 logs)[8][12] |
| Specificity | Very High (primer/probe design dependent) | High (antibody cross-reactivity is a factor)[9] |
| Throughput | Moderate to High (96/384-well plates) | High (fully automated, random access analyzers)[9] |
| Sample Type | Cells, Tissues, FFPE, Blood (requires RNA) | Serum, Plasma, Cell Lysate, Supernatant |
| Sample Volume | Low (nanograms of RNA) | Low (microliters of sample)[12] |
| Multiplexing | Moderate (typically 2-5 targets per well) | Moderate to High (panel-based assays available)[5][6] |
| Turnaround Time | Several hours (extraction to result) | Rapid (~30 minutes per sample on automated systems)[8] |
Pillar 3: The Cross-Validation Framework
A successful cross-validation study is built on meticulous planning, execution, and analysis.[13][14] This process ensures that the comparison is both technically sound and biologically meaningful.
Experimental Design: The Blueprint for Success
The design of your experiment is the most critical factor in achieving reliable results. A robust design minimizes variability and allows for clear interpretation.[15] The core principle is to treat a single source of biological material in parallel to derive both gene expression and protein data.
Caption: Overall workflow for cross-validating MGD and CLIA results.
Key Design Considerations:
-
Sample Homogeneity: The starting biological material must be as homogeneous as possible. For cell culture, this involves pooling and mixing cells before splitting. For tissue, it may require homogenization before aliquoting. This is the foundational step to ensure you are comparing apples to apples.
-
Analyte Selection: Choose gene/protein pairs with a well-documented biological relationship. Include at least one well-characterized housekeeping gene and its corresponding protein as a baseline control.
-
Time Course and Perturbation: If studying the response to a stimulus (e.g., a drug), collect samples at multiple time points. This dynamic data is far more powerful for establishing a strong correlation than a single static measurement.
-
Sufficient Biological Replicates: Use a minimum of three biological replicates for each condition or time point to ensure statistical power and assess the reproducibility of the biological response.
Experimental Protocol: A Step-by-Step Guide
The trustworthiness of your results hinges on the rigor of your lab work.[16] The following protocols are designed as a self-validating system, with critical quality control steps embedded throughout.
-
Sample Preparation & RNA Extraction:
-
Aliquot approximately 1-2 million cells or 10-20 mg of tissue.
-
Immediately add a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to preserve RNA integrity.
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction.
-
Causality Check: The lysis buffer immediately inactivates RNases, which are ubiquitous and can rapidly degrade your target analyte.
-
QC Step 1: Perform on-column DNase I digestion to remove contaminating genomic DNA. This is non-negotiable, as gDNA can be amplified and lead to falsely high expression values.
-
QC Step 2: Measure RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Assess RNA integrity using a bioanalyzer (RIN value > 7 is desirable).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a high-quality reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
Causality Check: Using a blend of primers ensures comprehensive capture of all RNA species, including those without a poly(A) tail.
-
Control Step: Set up a "-RT" (No Reverse Transcriptase) control for each sample. This control, when run in the qPCR, will confirm the absence of genomic DNA contamination.
-
-
Multiplex qPCR:
-
Design or use pre-validated primer/probe sets for your target genes. Ensure the fluorescent dyes are compatible with your qPCR instrument's detection channels.
-
Prepare a master mix containing qPCR buffer, dNTPs, polymerase, and the primer/probe mix.
-
Add 1-2 µL of cDNA template to each well.
-
Control Step 1: Include the "-RT" control.
-
Control Step 2: Include a "NTC" (No Template Control) containing only master mix and water to check for contamination of reagents.
-
Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Output: Collect the Cycle threshold (Ct) or Quantification cycle (Cq) values for each target in each well.[17]
-
-
Sample Preparation:
-
For Serum/Plasma: Centrifuge the second sample aliquot to pellet cells/debris. Transfer the supernatant (plasma or serum) to a fresh tube.
-
For Adherent Cells/Tissue: Lyse the second aliquot in a gentle lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Causality Check: Inhibitors are essential to prevent protein degradation and dephosphorylation, preserving the integrity of the target analyte.
-
QC Step: Determine the total protein concentration of the lysate using a BCA or Bradford assay to normalize results to the amount of input material.
-
-
CLIA Analyzer Operation:
-
Calibrate the instrument using the manufacturer-provided calibrators for each analyte. This establishes the standard curve from which sample concentrations will be interpolated.
-
QC Step: Run low, medium, and high concentration quality control (QC) materials provided by the manufacturer. The results for these QCs must fall within the specified acceptance range before proceeding with sample analysis.[18] This validates the performance of the instrument, reagents, and calibration for that specific run.
-
Load the prepared samples (plasma, serum, or diluted lysate) onto the analyzer.
-
Initiate the run. The analyzer will automatically perform all incubation, washing, and detection steps.
-
Data Output: The analyzer software will automatically calculate the protein concentration for each sample (e.g., in pg/mL) based on the standard curve.[7]
-
Data Analysis and Interpretation
With two distinct datasets in hand—relative gene expression and absolute protein concentration—the final step is to determine the degree of correlation.
Caption: Workflow for data analysis and correlation of MGD and CLIA results.
-
MGD Data Normalization: Convert raw Ct values into relative quantification (RQ) data. The most common method is the Delta-Delta Ct (ΔΔCt) method, which normalizes the expression of your gene of interest to a stable housekeeping gene and then to a control sample.
-
Data Pairing: Create a table that pairs the normalized RQ value for each gene with the corresponding protein concentration (in pg/mL) for each biological replicate and condition.
-
Correlation Analysis:
-
Use a statistical software package to perform a correlation analysis. Spearman's rank correlation is often preferred over Pearson's, as it does not assume a linear relationship between the two variables and is less sensitive to outliers.
-
The output will be a correlation coefficient (ρ or r) ranging from -1 to +1, and a p-value .
-
Interpretation:
-
Strong Positive Correlation (r > 0.7, p < 0.05): Excellent! This indicates that as gene expression increases, protein levels also increase. This provides strong validation for the MGD result.
-
Weak or No Correlation (r < 0.3): This is also an important result. It does not necessarily mean one of the assays failed. It may point to significant post-transcriptional regulation, rapid protein turnover, or a time lag between transcription and translation.
-
Negative Correlation: This is rare but biologically possible in feedback loops where a protein product inhibits the transcription of its own gene.
-
-
Example Data and Interpretation
Consider a study measuring the expression of Cytokine X after stimulation.
| Sample ID | Time Point | Gene X (RQ) | Protein X (pg/mL) |
| Control-1 | 0 hr | 1.0 | 5.2 |
| Control-2 | 0 hr | 1.1 | 4.8 |
| Control-3 | 0 hr | 0.9 | 5.5 |
| Stim-1 | 6 hr | 15.2 | 88.7 |
| Stim-2 | 6 hr | 18.5 | 110.2 |
| Stim-3 | 6 hr | 16.8 | 95.4 |
| Stim-4 | 24 hr | 4.3 | 250.6 |
| Stim-5 | 24 hr | 5.1 | 289.1 |
| Stim-6 | 24 hr | 4.7 | 265.3 |
Correlation Result:
-
Gene X vs. Protein X: Spearman's r = 0.94, p = 0.001
Interpretation: There is a very strong, statistically significant positive correlation between Gene X mRNA and Protein X levels at the 6-hour time point. However, at 24 hours, the mRNA levels have decreased while protein levels continue to rise, suggesting the protein is stable and accumulates over time, or that there's a delay between peak transcription and peak translation/secretion. This is a nuanced, validated insight that neither technology could have provided alone.
Conclusion: A Synthesis of Evidence
Cross-validating MGD results with data from chemiluminescence analyzers is an indispensable strategy for robust biomarker research and development. It elevates a study from a simple measurement of gene expression to a more complete biological investigation. By demonstrating a correlation between the transcriptional message and the functional protein product, researchers can build a much stronger, more defensible case for their findings. This integrated, self-validating approach embodies scientific rigor, providing the trustworthy and authoritative data needed to drive critical decisions in diagnostics and therapeutics.
References
- Infinix Bio. (2026). Understanding Biomarker Validation Requirements: A Comprehensive Guide for Life Sciences Professionals.
- PMC. (n.d.).
- Sonrai Analytics. (2022).
- (2024). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide.
- Medical Notes. (2023). Chemiluminescent Immunoassay (CLIA) Analyzer: Introduction.
- PharmaGuru. (2025).
- Benchchem. (n.d.).
- Mindray India. (2024). Understanding CLIA: Principles & Advances.
- Seamaty. (2024). All About CLIA Analyzers: Introduction, Principles, and Types.
- Hipro Biotechnology Co.,Ltd. (n.d.). Working Principles of Luminescence Immunoassay Analyzer.
- Autobio Diagnostics. (2025). What is Chemiluminescence Immunoassay? A Comprehensive Guide.
- ScienceOpen. (2009).
- Biocompare. (2024). Multiplexing Immunoassays for Protein Biomarker Discovery.
- ThermoFisher. (n.d.).
- News-Medical. (2017). Multiplex Immunoassays vs Gold Standard Assay Techniques.
- ASHS Journals. (2018). Identification and Validation of Stable Reference Genes for Gene Expression Analysis in Sword-leaf Dogbane Using Quantitative Reverse Transcriptase Polymerase Chain Reaction.
- Mabion. (n.d.). Enhancing Biotech Research Through Design of Experiments.
- PMC. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sonraianalytics.com [sonraianalytics.com]
- 4. scienceopen.com [scienceopen.com]
- 5. biocompare.com [biocompare.com]
- 6. news-medical.net [news-medical.net]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. What is Chemiluminescence Immunoassay? A Comprehensive Guide [en.autobio.com.cn]
- 9. Understanding CLIA: Principles & Advances - Mindray India [mindray.com]
- 10. All About CLIA Analyzers: Introduction, Principles, and Types [en.seamaty.com]
- 11. Working Principles of Luminescence Immunoassay Analyzer - Hipro Biotechnology Co.,Ltd [hipro.us]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enhancing Biotech Research Through Design of Experiments [mabion.eu]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. hort [journals.ashs.org]
- 18. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Nitrogenous Signaling: Distinguishing Nitroxyl (HNO) from Nitric Oxide (NO) Using Fe-MGD EPR Spectroscopy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology
The Analytical Challenge: The Sibling Rivalry of NO and HNO
Despite differing by only a single electron and proton, nitric oxide (NO•) and nitroxyl (HNO / NO⁻) exhibit vastly different pharmacological profiles. While NO is a canonical vasodilator and signaling molecule, HNO has emerged as a potent positive inotrope and a distinct pharmacological target for heart failure.
The fundamental challenge in drug development and cellular biology is distinguishing these two species in real-time. Because they rapidly interconvert in biological matrices and react with similar metalloprotein targets, conventional fluorescent and electrochemical assays frequently fail to differentiate them, leading to false positives. To achieve absolute analytical certainty, researchers must rely on the redox-tunable specificity of Electron Paramagnetic Resonance (EPR) spectroscopy coupled with the spin trap Iron-N-methyl-D-glucamine dithiocarbamate (Fe-MGD) .
The Core Mechanism: Redox-Dependent Spin Trapping
As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind your spin trap selection. NO is a diatomic free radical, making it a prime candidate for EPR detection, but its extremely short half-life requires it to be "trapped" into a stable complex.
The Fe-MGD complex is the gold standard because of its unique, redox-dependent reactivity[1]:
-
Fe(II)-MGD (Ferrous state): Reacts rapidly and exclusively with the NO• radical to form a stable, paramagnetic mononitrosyl iron complex (MNIC),
. This complex yields a highly specific three-line (triplet) EPR spectrum due to the hyperfine coupling of the unpaired electron with the nucleus ( ). Crucially, Fe(II)-MGD is EPR silent in the presence of HNO. -
Fe(III)-MGD (Ferric state): Does not directly form a stable complex with NO•. However, HNO acts as a reducing agent, reducing Fe(III) to Fe(II), which subsequently binds the resulting NO. Therefore, Fe(III)-MGD yields the exact same EPR-active triplet signal in the presence of both NO and HNO.
By running parallel experiments with both oxidation states of the iron trap, you create an unambiguous differential diagnosis: a signal in Fe(II) confirms NO, while a signal exclusively in Fe(III) confirms HNO.
Caption: Redox-dependent spin trapping mechanism of Fe-MGD for distinguishing NO and HNO.
Objective Comparison: Fe-MGD EPR vs. Alternative Modalities
To justify the integration of EPR into your analytical pipeline, we must evaluate it against conventional assays. The data below summarizes why Fe-MGD EPR remains the authoritative choice for mechanistic validation[2].
| Methodology | Primary Target | Limit of Detection (LOD) | HNO vs. NO Specificity | Key Limitation / Artifact Risk |
| Fe-MGD EPR Spectroscopy | NO• and HNO | ~10–50 nM | Absolute (Redox-tunable) | Requires specialized hardware; lower spatial resolution than imaging. |
| Fluorescent Probes (e.g., DAF-FM) | ~3–5 nM | Poor | High cross-reactivity with ascorbate; susceptible to auto-oxidation. | |
| Chemiluminescence | NO• (Gas phase) | ~1–10 pM | Moderate | Indirect for HNO; requires liquid-to-gas phase stripping. |
| Electrochemical Sensors | NO• | ~1–10 nM | Low to Moderate | Membrane biofouling; overlapping oxidation potentials in matrices. |
Scientific Insight: While fluorescent probes like DAF-FM offer excellent spatial resolution for live-cell imaging, they do not react with NO• directly. They react with nitrosating species (like
The Self-Validating Protocol: Fe-MGD Spin Trapping
A robust protocol must be self-validating. The following workflow integrates internal controls and isotopic shifts to guarantee that your signal is free from artifactual noise[3].
Step 1: Anaerobic Reagent Preparation (Critical Step)
Causality: Fe(II)-MGD rapidly auto-oxidizes to Fe(III)-MGD in the presence of ambient oxygen. If your Fe(II) trap oxidizes before the experiment, it will react with HNO, destroying the assay's selectivity.
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4) and degas thoroughly using argon or nitrogen sparging for 30 minutes.
-
For Fe(II)-MGD: Dissolve MGD sodium salt (10 mM) and
(2 mM) in the degassed buffer. The 5:1 chelator-to-iron ratio prevents the formation of insoluble iron hydroxides. -
For Fe(III)-MGD: Dissolve MGD (10 mM) and
(1 mM) in a separate degassed buffer.
Step 2: Parallel Sample Incubation
-
Aliquot your biological sample or donor compound (e.g., SNAP for NO, Angeli's salt for HNO) into two separate anaerobic vials.
-
Inject the Fe(II)-MGD complex into Vial A, and the Fe(III)-MGD complex into Vial B.
-
Incubate at 37°C for the desired kinetic window (typically 10–30 minutes).
Step 3: X-Band EPR Acquisition
Causality: Biological buffers have a high dielectric constant (water absorbs microwave energy), which degrades the Q-factor of the EPR cavity. Using a quartz flat cell minimizes the sample volume in the electric field while maximizing it in the magnetic field.
-
Transfer the samples into a quartz flat cell.
-
Spectrometer Settings: Microwave frequency ~9.4 GHz, Microwave power 10–20 mW, Modulation frequency 100 kHz, Modulation amplitude 1–2 G.
-
Scan across a 100 G sweep width centered at
. -
Interpretation: A true NO adduct will present a triplet signal with a nitrogen hyperfine splitting constant (
) of 12.7 G.
Step 4: Internal Validation via ¹⁵N Isotope Shift
To definitively prove the signal originates from your specific nitrogenous donor (and not background contamination), repeat the assay using a
Caption: Self-validating experimental workflow for absolute quantification of NO and HNO.
References
-
Title: Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner Source: Free Radical Biology and Medicine URL: [Link]
-
Title: Direct measurement of nitric oxide generation from nitric oxide synthase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System Source: Circulation Research URL: [Link]
-
Title: Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner: applications in identifying nitrogen monoxide products from nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pnas.org [pnas.org]
Comparative Guide: Cytotoxicity Profiling of MGD Sodium Salt in Cell Models
Executive Summary
MGD Sodium Salt (N-Methyl-D-glucamine dithiocarbamate) is the industry-standard hydrophilic spin trap used primarily for the detection of Nitric Oxide (NO) via Electron Paramagnetic Resonance (EPR) spectroscopy and for heavy metal chelation.
The Verdict: In cell culture models, MGD Sodium Salt exhibits a significantly lower cytotoxicity profile compared to its lipophilic analog, DETC (Diethyldithiocarbamate) . While DETC passively diffuses across membranes and inhibits intracellular Cu/Zn-SOD (leading to rapid apoptosis), MGD remains largely extracellular due to its glucamine backbone. However, cytotoxicity in MGD applications is frequently a secondary artifact caused by the co-administration of Iron (Fe²⁺), which is required for NO trapping. This guide details how to distinguish intrinsic MGD toxicity from iron-induced oxidative stress.
Part 1: Technical Comparison – MGD vs. Alternatives
The choice of NO detection reagent or chelator dictates the toxicity baseline of your experiment. The table below contrasts MGD Sodium Salt with its primary EPR alternative (DETC) and non-EPR fluorescent alternatives.
Table 1: Comparative Cytotoxicity & Performance Profile
| Feature | MGD Sodium Salt (Recommended) | DETC (High Risk) | DAF-FM Diacetate (Imaging Only) |
| Chemical Nature | Hydrophilic (Water Soluble) | Lipophilic (Membrane Permeable) | Cell-Permeable Fluorescent Probe |
| Cell Entry | Low passive diffusion; requires transporters or stays extracellular. | Rapid passive diffusion. | Passive diffusion (cleaved by esterases). |
| Primary Cytotoxicity Mechanism | ROS Generation (only when complexed with Fe²⁺). | Enzyme Inhibition (strips Copper from SOD1); acute apoptosis. | Low toxicity; photobleaching generates ROS. |
| LD50 / Tolerance | High tolerance (>10 mM often tolerated without Fe). | Low tolerance (Toxic >100 µM in many lines). | Low toxicity at imaging concentrations (1-5 µM). |
| Experimental Window | Stable for 30–60 mins (EPR). | Unstable; rapid metabolism. | Real-time imaging (minutes to hours). |
| Best Use Case | Quantitative NO trapping in media/extracellular space; in vivo tissue trapping. | Intracellular NO trapping (high risk of cell death). | Qualitative intracellular NO visualization. |
Part 2: Mechanisms of Cytotoxicity[1]
Understanding why MGD might kill your cells is crucial for experimental design. MGD toxicity is rarely direct; it is usually combinatorial.
The Iron-Dependent ROS Cascade (The "MGD Paradox")
MGD alone is relatively inert. However, to trap NO, it must be complexed with Iron (Fe²⁺). This complex (MGD)₂-Fe²⁺ is redox-active. In the presence of oxygen (aerobic culture conditions), the complex can undergo auto-oxidation, generating Superoxide (O₂•⁻) and Hydrogen Peroxide (H₂O₂), which induces oxidative stress and cell death.
The DETC Contrast (Intracellular Stripping)
Unlike MGD, DETC enters the cell and aggressively chelates intracellular copper. This deactivates Cu/Zn-Superoxide Dismutase (SOD1), leaving the cell vulnerable to its own metabolic superoxide, causing rapid apoptosis independent of the iron co-factor.
Visualization: Cytotoxicity Pathways
The following diagram illustrates the divergent toxicity pathways of MGD (extracellular/ROS-driven) versus DETC (intracellular/Enzyme-driven).
Caption: Figure 1.[1] MGD toxicity is primarily driven by extracellular ROS generation from the Iron complex, whereas DETC causes intracellular toxicity by inhibiting antioxidant enzymes.
Part 3: Validated Experimental Protocols
To accurately assess MGD cytotoxicity, you must decouple the effects of the chelator from the effects of the iron co-factor.
Protocol 1: Differential Cytotoxicity Assay (MTT/MTS)
Objective: Determine the "Safe Window" for MGD and MGD-Fe complexes.
Reagents:
-
MGD Sodium Salt (Freshly prepared in PBS, pH 7.4).
-
Ferrous Sulfate (FeSO₄) or Ammonium Iron(II) Sulfate.
-
MTT Reagent (5 mg/mL).
Workflow:
-
Seeding: Seed cells (e.g., HUVEC, RAW 264.7) at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation (Critical):
-
Group A (Control): Media only.
-
Group B (MGD Only): 0.1 mM – 10 mM MGD.
-
Group C (Fe Only): 10 µM – 100 µM FeSO₄.
-
Group D (Complex): Pre-mix MGD:Fe at a 5:1 molar ratio (e.g., 500 µM MGD : 100 µM Fe). Note: Excess MGD ensures all iron is chelated, preventing free iron toxicity.
-
-
Exposure: Incubate cells for 1 hour (mimicking EPR exposure time) or 24 hours (for drug tolerance).
-
Wash: Carefully wash 2x with PBS to remove extracellular iron/MGD (prevents interference with MTT reduction).
-
Readout: Add MTT, incubate 3h, dissolve formazan, read absorbance at 570 nm.
Protocol 2: LDH Release Assay (Membrane Integrity)
Since MGD is hydrophilic, high concentrations can cause osmotic stress or membrane disruption without immediately killing the cell metabolically. LDH release is a superior metric for acute membrane damage.
Workflow Visualization:
Caption: Figure 2.[2] Step-by-step workflow for LDH membrane integrity assay to validate MGD safety.
Part 4: Troubleshooting & Optimization
1. The "Brown Precipitate" Warning If you observe a brown precipitate when mixing MGD and Iron, you have formed an insoluble Fe(III) aggregate. This is highly cytotoxic and useless for NO trapping.
-
Solution: Always prepare MGD and FeSO₄ separately in deoxygenated water. Mix them immediately before adding to the cell culture. Maintain a high MGD:Fe ratio (5:1 or 10:1).
2. Serum Interference Serum proteins (Albumin) have high affinity for dithiocarbamates.
-
Correction: Perform MGD incubations in serum-free media or KRB buffer for short durations (30-60 mins). If long-term incubation is required, increase MGD concentration to account for protein binding, but monitor toxicity.
3. False Positives in NO Detection High cytotoxicity releases intracellular proteases and redox-active species that can artificially reduce spin traps or fluorescent probes.
-
Rule: If cell viability drops below 80%, your NO quantification is likely invalid.
References
-
Komarov, A. M., et al. (1999). "In vivo spin trapping of nitric oxide in mice." Biochemical and Biophysical Research Communications. Link
-
Vanin, A. F., et al. (2015). "Dithiocarbamate-iron complexes: structure, EPR and biological activity." Cellular and Molecular Life Sciences. Link
-
Tsuchiya, K., et al. (1999). "Nitric oxide-forming reactions of the water-soluble nitric oxide spin-trapping agent, MGD." Free Radical Biology and Medicine. Link
-
BenchChem. (2025).[3][4] "Therapeutic Potential of N-methyl-N-dithiocarboxyglucamine: A Technical Guide." Link
-
Hogg, N. (2010). "Detection of nitric oxide by electron paramagnetic resonance spectroscopy." Free Radical Biology and Medicine. Link
Sources
Reproducibility of Fe-MGD Signals Across Different EPR X-Band Frequencies: A Comparative Guide
Executive Summary
Nitric oxide (NO) is a pivotal signaling molecule in cardiovascular and neurological pathways, but its transient nature (half-life of seconds) makes direct quantification exceptionally challenging. Spin trapping with Iron-N-methyl-D-glucamine dithiocarbamate (Fe-MGD) coupled with X-band Electron Paramagnetic Resonance (EPR) spectroscopy remains the gold standard for NO detection 1. This guide provides drug development professionals and researchers with a mechanistic comparison of Fe-MGD signal reproducibility across different X-band EPR architectures (benchtop vs. floor-standing) and establishes a self-validating experimental protocol to ensure data integrity.
The Physics of Reproducibility: Benchtop vs. Floor-Standing X-Band EPR
When translating NO-trapping assays between laboratories, researchers frequently encounter discrepancies in spectral baselines and signal intensities. These variations are often misattributed to the chemical trapping efficiency, when they are actually artifacts of spectrometer hardware differences [[2]]().
The fundamental EPR resonance condition is defined by the equation
Comparative Analysis Table
The following table objectively compares the performance of standard benchtop and floor-standing EPR systems for Fe-MGD NO detection.
| Parameter | Benchtop EPR (e.g., Bruker ESR5000) | Floor-Standing EPR (e.g., Bruker EMX) | Mechanistic Impact on Reproducibility |
| Typical X-Band Frequency | ~9.4 GHz | ~9.7 - 9.8 GHz | Shifts the center magnetic field for resonance; does not alter the 12.7 G triplet spacing. |
| Resonance Field (for g=2.04) | ~329 mT | ~343 mT | Requires adjusting the center field sweep parameters when transferring protocols. |
| Cavity Architecture | Rectangular (Standard Q-factor) | Cylindrical (High Q-factor) | Higher Q-factor in floor-standing models yields higher sensitivity for trace NO levels. |
| Signal-to-Noise Ratio (SNR) | Moderate | High | Benchtop systems may require longer signal averaging (more scans) to match floor-standing fidelity. |
| Best Use Case | Routine NO quantification, high-throughput screening. | Trace NO detection, complex biological matrices, rapid kinetics. | Both systems yield highly reproducible g-factors and hyperfine splittings if tuned correctly. |
Mechanistic Pathway & Workflow Visualization
Workflow of NO trapping by Fe-MGD and comparative X-band EPR acquisition.
Self-Validating Experimental Protocol
To ensure absolute reproducibility across any X-band frequency, the following protocol integrates internal validation checkpoints. Do not deviate from the causality-driven steps below.
Step 1: Anaerobic Preparation of the Fe-MGD Complex
-
Action: Prepare a 5:1 molar ratio of MGD to FeSO₄ (e.g., 25 mM MGD and 5 mM FeSO₄) in rigorously degassed ultrapure water.
-
Causality: Iron(II) is highly susceptible to oxidation by dissolved oxygen. If oxidized to Fe(III), it becomes EPR-silent and incapable of trapping NO, while simultaneously generating reactive oxygen species via Fenton chemistry. A 5:1 excess of MGD ensures complete chelation of the iron, stabilizing the Fe(II) center for selective NO capture 4.
-
Validation Checkpoint: Run a negative control sample of the Fe-MGD complex without the biological NO source. The resulting EPR spectrum must be completely flat. Any baseline signal indicates paramagnetic impurities or premature oxidation 3.
Step 2: Biological NO Trapping
-
Action: Incubate the biological sample (e.g., purified NOS enzyme, cell culture, or tissue homogenate) with 1-5 mM of the prepared Fe-MGD complex for 30-60 minutes at 37°C.
-
Causality: NO is a transient diatomic radical. Fe-MGD acts as a molecular sink, accumulating the fleeting NO into a stable NO-Fe(MGD)₂ adduct that persists long enough for offline, high-resolution EPR measurement 1.
Step 3: Spectrometer Tuning and Calibration
-
Action: Draw 50 µL of the incubated sample into a precision quartz capillary tube and insert it into the EPR cavity. Tune the microwave frequency to achieve a critically coupled dip.
-
Causality: Quartz must be used because standard borosilicate glass contains trace paramagnetic impurities (like Fe³⁺ and Cu²⁺) that distort the baseline. Precise tuning ensures the cavity resonance is perfectly matched to the sample's dielectric properties, maximizing microwave absorption 2.
Step 4: Spectral Acquisition and Signal Verification
-
Action: Set the microwave power to ~20 mW and the modulation amplitude to 3.0 - 3.9 G. Sweep the magnetic field over a 20 mT range centered around g=2.04.
-
Causality: The NO-Fe(MGD)₂ complex is susceptible to power saturation; exceeding 40 mW will artificially decrease signal intensity and distort quantitation. A modulation amplitude of 3.9 G provides the optimal balance: it is large enough to maximize the signal-to-noise ratio but small enough to prevent over-modulation, which would blur the critical hyperfine features [[3]]().
-
Validation Checkpoint: Add an NO donor (e.g., SNAP) to a parallel sample as a positive control. You must observe a clean, symmetrical triplet spectrum with exactly 12.7 G (1.27 mT) spacing between the peaks. If the spacing deviates, the signal is an artifact or a different radical species.
References
-
Direct measurement of nitric oxide generation from nitric oxide synthase Source: Proceedings of the National Academy of Sciences (PNAS) URL: 3
-
Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner Source: PubMed / Free Radical Biology and Medicine URL: 4
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy Source: PMC / National Institutes of Health URL: 1
-
Physiological and pathophysiological reactive oxygen species as probed by EPR spectroscopy Source: PMC / National Institutes of Health URL: 2
Sources
- 1. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathophysiological reactive oxygen species as probed by EPR spectroscopy: the underutilized research window on muscle ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Electron paramagnetic resonance spectroscopy with N-methyl-D-glucamine dithiocarbamate iron complexes distinguishes nitric oxide and nitroxyl anion in a redox-dependent manner: applications in identifying nitrogen monoxide products from nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Dithiocarboxy)-N-methyl-D-glucamine Sodium Salt
As researchers and scientists at the forefront of drug development and biomedical research, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt, a valuable water-soluble dithiocarbamate chelator, plays a significant role in various applications, including the detection of nitric oxide and the study of metal-related physiological processes.[1][2][][4] However, its safe handling and disposal are critical to ensure the well-being of laboratory personnel and to minimize our environmental footprint. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and best practices for laboratory safety.
Understanding the Compound: Chemical Properties and Associated Hazards
This compound is a white to off-white solid that is hygroscopic.[1] Like other dithiocarbamates, its chemical reactivity is a key factor in determining appropriate disposal methods. A crucial characteristic of dithiocarbamates is their instability in acidic conditions, where they decompose to form carbon disulfide and the corresponding amine.[5][6]
Known Hazards:
The Core of Safe Disposal: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach, from the point of generation to final disposal. The following workflow provides a clear decision-making process for laboratory personnel.
Caption: General acidic decomposition of dithiocarbamates.
By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
- Kanchi, S. et al. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry. 2013.
-
Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET - SODIUM DIETHYL DITHIOCARBAMATE Trihydrate. Available from: [Link]
- Kanchi, S. et al. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species.
- Weissmahr, K.W. and Sedlak, D.L. Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Science & Technology. 2000.
-
Pharmaffiliates. N-(Dithiocarbamoyl)-N-Methyl-D-Glucamine, Sodium Salt | Chemical Name. Available from: [Link]
-
Oxford Lab Fine Chem. material safety data sheet - silver diethyl dithiocarbamate ar. Available from: [Link]
- Gavrilescu, M. et al. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics. 2022.
- Richardson, H.L. THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Journal of Plant Science. 1954.
-
U.S. Environmental Protection Agency. The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity. 2001. Available from: [Link]
-
Loba Chemie. SODIUM DIETHYLDITHIOCARBAMATE TRIHYDRATE EXTRA PURE. Available from: [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available from: [Link]
-
U.S. Environmental Protection Agency. 3660b sulfur cleanup. Available from: [Link]
-
U.S. Environmental Protection Agency. Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. 2024. Available from: [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. 2025. Available from: [Link]
-
U.S. Environmental Protection Agency. Special Wastes. 2025. Available from: [Link]
Sources
Personal protective equipment for handling N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt
Topic: Role: Senior Application Scientist
Executive Safety Summary
Immediate Action Required: N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt (MGD) is a dithiocarbamate chelator prone to acid-catalyzed decomposition. Contact with acids releases Carbon Disulfide (CS₂), a highly toxic and flammable gas.
-
Critical Hazard: Acid sensitivity resulting in toxic gas evolution.
-
Primary PPE: Nitrile gloves (≥0.11 mm), chemical safety goggles, and lab coat.
-
Operational Rule: Handle exclusively in a fume hood. NEVER mix with acidic waste streams.
Chemical Profile & Risk Assessment
To handle MGD safely, one must understand its chemical behavior. It is not merely a salt; it is a reactive ligand used primarily for spin-trapping Nitric Oxide (NO) in conjunction with Iron (Fe²⁺) or for heavy metal chelation (e.g., Cadmium).
| Parameter | Details |
| Chemical Name | N-(Dithiocarboxy)-N-methyl-D-glucamine, sodium salt |
| Common Name | MGD Sodium Salt; Sodium N-methyl-D-glucamine dithiocarbamate |
| CAS Number | 91840-27-6 (Sodium Salt); 94161-07-6 (Free Acid) |
| Molecular Formula | C₈H₁₆NNaO₅S₂ |
| Physical State | White to off-white hygroscopic powder |
| Solubility | Highly soluble in water (>50 mg/mL) |
| Primary Risks | Skin/Eye Irritant (H315, H319); Aquatic Toxicity (H400); Acid Decomposition |
The Mechanism of Danger (Causality): Dithiocarbamates are stable in alkaline or neutral solutions. However, protonation of the sulfur atom in acidic environments (pH < 6) leads to the rapid cleavage of the C-N bond, releasing Carbon Disulfide (CS₂) and the corresponding amine (N-methyl-D-glucamine). CS₂ is neurotoxic and has a flash point of -30°C.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a barrier against both the solid powder (irritant) and potential decomposition products.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Min.[1] thickness 0.11 mm). Double-gloving recommended for solution prep. | Dithiocarbamates can penetrate latex. Nitrile provides superior chemical resistance to sulfur-based organics. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). Face shield required if handling >10g or concentrated solutions. | Prevent ocular exposure to dust or splashes.[1][2][3][4] Standard safety glasses are insufficient against liquid splashes. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). N95 mask if weighing outside a hood (not recommended). | Controls inhalation of dust and captures incidental CS₂ emissions if decomposition occurs. |
| Body | Lab Coat (Cotton/Polyester blend), closed-toe shoes, long pants. | Prevents dermal absorption and clothes contamination.[4][5] |
Operational Protocol: Preparation & Handling
Core Directive: MGD solutions are prone to oxidation (forming the disulfide dimer) and hydrolysis. Prepare fresh immediately before use.
Step-by-Step Workflow
-
Environmental Setup:
-
Verify Fume Hood operation.
-
Clear work area of all acidic reagents (e.g., HCl, H₂SO₄, acidic buffers) to prevent accidental mixing.
-
-
Weighing & Solubilization:
-
Protocol: Weigh the powder into a sterile tube. Add deoxygenated water (purged with N₂ or Ar) or a neutral/alkaline buffer (PBS pH 7.4).
-
Why: Oxygen promotes the oxidation of MGD to its inactive disulfide form. Acidic water triggers CS₂ release.
-
Visual Check: The solution should be clear/colorless. A yellow tint indicates oxidation or decomposition.
-
-
Experimental Application (NO Spin Trapping):
-
If using with FeSO₄ to form the Fe(MGD)₂ complex, mix the MGD solution with the iron source immediately prior to adding to the biological sample.
-
Ratio: Maintain an excess of MGD (typically 5:1 or 10:1 MGD:Fe) to ensure stability of the spin-trap complex.
-
-
Storage of Solid:
-
Store at Room Temperature (or 2-8°C if specified by CoA) in a desiccator.
-
Container must be tightly sealed; the salt is hygroscopic and moisture accelerates degradation.
-
Visualizing the Safety Lifecycle
The following diagram illustrates the critical decision pathways for handling MGD, emphasizing the "Acid Control Point."
Caption: Workflow emphasizing the critical pH control point to prevent toxic Carbon Disulfide evolution.
Emergency Response & Decontamination
Scenario A: Powder Spill
-
Isolate: Evacuate immediate area if dust is airborne.
-
PPE Up: Wear goggles, nitrile gloves, and N95 respirator.
-
Clean: Cover with damp paper towels (water only) to avoid dust generation. Scoop into a waste container.
-
Decontaminate: Wipe surface with mild detergent and water. DO NOT use acidic cleaning agents.
Scenario B: Solution Spill (Acid Contact)
-
Evacuate: If MGD mixes with acid, CS₂ gas (rotten cabbage odor) will evolve. Evacuate the lab.
-
Ventilate: Allow fume hood to run or open windows if safe.
-
Neutralize: Once gas dissipates, neutralize the spill with dilute NaOH or Sodium Bicarbonate before cleanup.
Waste Disposal & Deactivation
Self-Validating Disposal System: Never assume the drain is safe. Dithiocarbamates are toxic to aquatic life (H400).[1][6]
-
Solid Waste: Label as "Hazardous Chemical Waste: Sulfur-containing Organic."
-
Liquid Waste: Collect in a dedicated carboy labeled "Alkaline/Neutral Organics."
-
Incompatibility:DO NOT pour into the "Acid Waste" carboy. This will pressurize the container with CS₂ gas, creating an explosion hazard.
-
-
Destruction: The preferred method is high-temperature incineration equipped with a scrubber for sulfur oxides (SOx).
References
-
Santa Cruz Biotechnology. N-(Dithiocarbamoyl)-N-methyl-D-glucamine, Sodium Salt (CAS 91840-27-6) Product Data.[7][7]
-
BenchChem. Application Notes and Protocols for N-methyl-N-dithiocarboxyglucamine Administration.
-
Gelest, Inc. Sodium Dimethyldithiocarbamate Safety Data Sheet (SDS).[1] (Representative Dithiocarbamate Safety Profile).
-
PubChem. Methyl dithiocarbamate (Compound Summary). National Library of Medicine.
-
Cayman Chemical. Methyl Diethyldithiocarbamate Product Information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
